BRD-8899
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-[[(2S,4R)-4-[(4-methylisoquinolin-5-yl)sulfonylamino]pyrrolidin-2-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-11-7-18-8-13-4-3-5-16(17(11)13)25(23,24)21-15-6-14(20-10-15)9-19-12(2)22/h3-5,7-8,14-15,20-21H,6,9-10H2,1-2H3,(H,19,22)/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAADIFKRHNJHA-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)NC3CC(NC3)CNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)N[C@@H]3C[C@H](NC3)CNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BRD-8899 STK33 inhibitor mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of BRD-8899, an STK33 Inhibitor
Introduction
Serine/Threonine Kinase 33 (STK33) is a member of the Calcium/Calmodulin-dependent kinase (CAMK) family.[1] Initial research identified STK33 as a potential therapeutic target in cancers harboring KRAS mutations, suggesting a "synthetic lethal" relationship where cancer cells dependent on oncogenic KRAS require STK33 for survival.[1] This prompted the development of small-molecule inhibitors to target the kinase activity of STK33. This compound emerged from these efforts as a potent and selective inhibitor of STK33.[2][3] This document provides a detailed technical overview of the mechanism of action of this compound, summarizing key quantitative data, experimental protocols used for its characterization, and visualizing the relevant biological pathways and workflows.
Core Mechanism of Action
This compound is a small-molecule inhibitor designed to target the ATP-binding site of STK33, thereby preventing the phosphorylation of its downstream substrates. Despite its high biochemical potency, its application in validating STK33 as a drug target has yielded unexpected results.
Biochemical Potency and Selectivity
In biochemical assays, this compound is a low-nanomolar inhibitor of STK33's kinase activity.[2] However, like many kinase inhibitors, its selectivity is not absolute. Kinase profiling has revealed off-target effects, with notable activity against other kinases such as MST4.[4]
Cellular Activity and Target Engagement
While this compound was developed based on the hypothesis that inhibiting STK33 would be detrimental to KRAS-dependent cancer cells, it failed to induce cell death in these lines at concentrations up to 20 μM.[4] To confirm that the compound was cell-permeable and active within a cellular context, researchers measured the phosphorylation of downstream substrates of its known off-targets. Treatment of NOMO-1 cells with this compound led to a decrease in the phosphorylation of ezrin, a known substrate of the off-target kinase MST4.[4][5] This result indicates that this compound can enter cells and inhibit kinase activity, suggesting that the lack of efficacy in killing KRAS-mutant cells is likely due to STK33 kinase activity not being essential for their survival.[4][6]
Quantitative Data
The following tables summarize the key quantitative metrics for this compound.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | STK33 | Biochemical Kinase Assay | 11 | [5][6] |
| This compound | STK33 | NanoBRET Target Engagement | 11,800 | [7] |
Table 1: Biochemical and Cellular Potency of this compound against STK33.
| Cell Line | KRAS Status | Assay Type | Effect of this compound (up to 20 μM) | Reference |
| 35 Cancer Cell Lines | Various | Cell Viability | No effect on cell viability | [4] |
| NOMO-1 | Mutant | Western Blot | Decreased phosphorylation of Ezrin (MST4 substrate) | [4][5] |
Table 2: Cellular Effects of this compound.
STK33 Signaling Pathways
STK33 has been implicated in several signaling pathways related to cancer biology. It is thought to play a role downstream of oncogenic KRAS and has been linked to the regulation of c-Myc, the PI3K/Akt/mTOR pathway, and the ERK signaling cascade.[1][8] More recent research also suggests a role for STK33 in angiogenesis through the regulation of the HIF-1α/VEGF signaling pathway.[9][10]
Experimental Protocols
The characterization of this compound involved several key experimental methodologies.
In Vitro Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the IC50 value of an inhibitor against its target kinase.
-
Reagent Preparation : Prepare serial dilutions of this compound in DMSO. Prepare solutions of recombinant STK33 kinase, a biotinylated peptide substrate, and ATP in kinase reaction buffer.
-
Kinase Reaction : In a 384-well plate, add the STK33 enzyme, followed by the serially diluted this compound or DMSO (vehicle control). Incubate for 15-20 minutes at room temperature to allow for compound binding.
-
Initiation : Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate for 60 minutes at room temperature.
-
Detection : Stop the reaction by adding a detection solution containing EDTA, a europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).
-
Measurement : Incubate for 60 minutes to allow for antibody binding to the phosphorylated substrate. Read the plate on a TR-FRET compatible microplate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis : Calculate the percentage of inhibition relative to the DMSO control for each concentration of this compound. Plot the results and fit the data to a dose-response curve to determine the IC50 value.[11]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells (e.g., KRAS-dependent and KRAS-independent lines) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 20 µM) or DMSO as a vehicle control. Incubate for 72 hours.
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the DMSO-treated control cells.[11]
Western Blot for Cellular Target Engagement
This protocol is used to assess the inhibition of a kinase within cells by measuring the phosphorylation state of a known substrate.
-
Cell Treatment : Culture cells (e.g., NOMO-1) and treat them with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).[5]
-
Cell Lysis : Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-Ezrin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis : Re-probe the blot with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Conclusion
This compound is a potent biochemical inhibitor of STK33 with an IC50 of 11 nM.[5] Despite its potency in vitro, it fails to kill cancer cells that are supposedly dependent on KRAS, even at high concentrations.[2][4] Cellular experiments confirm that this compound is cell-permeable and active, as evidenced by its ability to inhibit the off-target kinase MST4.[4] The discrepancy between the potent biochemical inhibition and the lack of a desired cellular phenotype (cell death) strongly suggests that the kinase activity of STK33 may not be a critical vulnerability in KRAS-dependent cancers.[2] This work highlights the importance of rigorous cellular validation and target engagement studies in the early stages of drug development.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible male contraception by targeted inhibition of serine/threonine kinase 33 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. STK33 participates to HSP90-supported angiogenic program in hypoxic tumors by regulating HIF-1α/VEGF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
BRD-8899: A Technical and Scientific Deep Dive into a Selective STK33 Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Core Function and Mechanism of Action
BRD-8899 functions as an ATP-competitive inhibitor of STK33, a serine/threonine kinase. The primary hypothesis driving its development was the observation from RNA interference (RNAi) screens that suggested a synthetic lethal relationship between KRAS-mutant cancer cells and the suppression of STK33. This compound was designed to pharmacologically replicate this genetic suppression by inhibiting the kinase activity of STK33, thereby exploring its potential as a therapeutic target in KRAS-driven malignancies.
On-Target Activity: STK33 Inhibition
Biochemical assays have demonstrated that this compound is a highly potent inhibitor of STK33.
Off-Target Activity: MST4 Inhibition
Kinase profiling studies revealed that this compound also exhibits inhibitory activity against Mammalian Ste20-like kinase 4 (MST4). This off-target activity proved instrumental in confirming the cell permeability and target engagement of this compound in cellular assays. The inhibition of MST4 by this compound leads to a measurable downstream effect: the decreased phosphorylation of the MST4 substrate, ezrin.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay Type |
| STK33 IC50 | 11 nM | Biochemical Kinase Assay |
Table 1: In vitro potency of this compound against STK33.
| Target | Kinase Selectivity Profile (Inhibition at 1 µM) |
| STK33 | High Inhibition |
| MST4 | High Inhibition |
| Other kinases | A broad panel of kinases showed minimal to no inhibition, indicating high selectivity. |
Table 2: Kinase selectivity profile of this compound.
| Cell Line | KRAS Status | Effect on Viability (up to 20 µM this compound) |
| 35 Cancer Cell Lines | Mutant and Wild-Type | No significant effect on cell viability observed. |
Table 3: Summary of cell viability assay results.
Signaling Pathways and Experimental Workflows
Hypothesized and Actual Signaling Pathway
The initial hypothesis was that in KRAS-mutant cancer cells, the inhibition of STK33 by this compound would disrupt a critical signaling pathway, leading to apoptosis or cell cycle arrest. However, experimental evidence demonstrated that this is not the case. The established intracellular activity of this compound is through its off-target, MST4.
Caption: this compound inhibits MST4, leading to decreased phosphorylation of Ezrin.
Experimental Workflow for Characterization
The characterization of this compound involved a multi-step process from initial screening to cellular validation.
Caption: Experimental workflow for the development and characterization of this compound.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound.
STK33 Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of STK33 by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human STK33 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 384-well plate, add STK33 enzyme to each well.
-
Add the this compound dilutions to the wells. Include a DMSO vehicle control.
-
Add a solution of MBP and ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for STK33.
-
Incubate the plate at 30°C for 1 hour.
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.
Cell Viability Assay (CellTiter-Glo® Format)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present.
Materials:
-
KRAS-mutant and KRAS-wild-type cancer cell lines (e.g., NOMO-1, SKM-1, THP-1, U937)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Appropriate cell culture medium and supplements
-
White, opaque 96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the this compound dilutions. Include a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as a percentage of the vehicle-treated control.
Western Blot for Phospho-Ezrin
This protocol is for detecting the phosphorylation status of ezrin in NOMO-1 cells treated with this compound as a measure of cellular target engagement.
Materials:
-
NOMO-1 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-ezrin (Thr567) and mouse anti-total ezrin
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture NOMO-1 cells and treat with varying concentrations of this compound (e.g., 1, 10, 20 µM) and a DMSO vehicle control for 24 hours.
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ezrin antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total ezrin antibody as a loading control, followed by the anti-mouse secondary antibody and ECL detection.
Conclusion
This compound is a valuable chemical probe for studying the cellular functions of STK33 and MST4. While it did not validate STK33 as a therapeutic target in KRAS-mutant cancers, the rigorous characterization of this compound provides a clear example of the importance of using well-characterized chemical probes to interrogate biology. Its high potency and selectivity, coupled with the established biomarker for its off-target activity, make it a useful tool for further investigation into the roles of these kinases in health and disease.
The Discovery and Development of BRD-8899: A Case Study in Targeting STK33
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-8899 is a potent and selective small-molecule inhibitor of Serine/Threonine Kinase 33 (STK33).[1][2] Its discovery was driven by the hypothesis that STK33 is a synthetic lethal partner of oncogenic KRAS, presenting a potential therapeutic avenue for KRAS-mutant cancers.[1][3] This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. We detail the biochemical and cell-based assays used to characterize its activity, including in vitro kinase assays, cell viability studies, and Western blot analyses for target engagement. While this compound demonstrated low nanomolar potency against STK33, it unexpectedly did not exhibit cytotoxic effects in KRAS-dependent cancer cell lines.[1] This pivotal finding has significant implications for the therapeutic strategy of targeting STK33's kinase activity in the context of KRAS-mutant malignancies and underscores the importance of robust preclinical validation of therapeutic hypotheses.
Introduction
Oncogenic mutations in the KRAS gene are among the most common drivers of human cancers, yet KRAS has remained a challenging therapeutic target.[3] The concept of synthetic lethality, where the inhibition of a second gene product is lethal only in the presence of a specific cancer-associated mutation, offers an alternative strategy. An RNA interference (RNAi) screen previously identified STK33 as a potential synthetic lethal partner with mutant KRAS, suggesting that inhibitors of STK33 could be selectively toxic to these cancer cells.[3] This spurred the development of small-molecule inhibitors of STK33, leading to the discovery of this compound. This document serves as a technical guide to the discovery and preclinical characterization of this compound.
Discovery of this compound
This compound was identified through a high-throughput screen for inhibitors of STK33 kinase activity.[4] The initial hits were optimized for potency and selectivity, resulting in the identification of this compound as a lead compound with a low nanomolar half-maximal inhibitory concentration (IC50) against STK33.[4]
Quantitative Data Summary
The inhibitory activity of this compound against STK33 and its effect on cancer cell viability are summarized in the tables below.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| This compound | STK33 | 11 |
Data sourced from Luo et al., PNAS, 2012.[4]
Table 2: Cell Viability in Cancer Cell Lines (72-hour treatment)
| Cell Line | KRAS Status | Cell Viability (at 20 µM this compound) |
| NOMO-1 | Mutant | No significant effect |
| SKM-1 | Mutant | No significant effect |
| THP-1 | Wild-Type | No significant effect |
| U937 | Wild-Type | No significant effect |
| Panel of 35 other cancer cell lines | Various | No significant effect |
Data summarized from Luo et al., PNAS, 2012.[4]
Experimental Protocols
In Vitro STK33 Kinase Assay
This protocol describes the biochemical assay used to determine the potency of this compound against STK33.
Materials:
-
Recombinant STK33 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds)
-
Radiolabeled ATP (γ-³²P-ATP)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing recombinant STK33 and MBP in kinase assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of cold ATP and γ-³²P-ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated γ-³²P-ATP.
-
Quantify the incorporation of ³²P into the MBP substrate using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This protocol details the method used to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
KRAS-mutant (NOMO-1, SKM-1) and KRAS-wild-type (THP-1, U937) cancer cell lines
-
Appropriate cell culture medium and supplements
-
384-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells into 384-well plates at a predetermined density and allow them to adhere (for adherent cells) or stabilize overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., from low nM to 20 µM) or DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[4]
-
After the incubation period, equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a luminometer. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.
-
Normalize the data to the DMSO-treated control wells to determine the percent cell viability.
Western Blot Analysis for Target Engagement
This protocol was used to determine if this compound engages its target (or off-targets) in a cellular context by assessing the phosphorylation of downstream substrates.
Materials:
-
NOMO-1 cells
-
This compound
-
Lysis buffer (Cell Signaling Technology #9803) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Ezrin (T567), anti-Ezrin, anti-phospho-ERK, anti-ERK, anti-MST4.
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Chemiluminescent substrate
-
Imaging system (e.g., LI-COR Odyssey)[4]
Procedure:
-
Culture NOMO-1 cells and treat them with various concentrations of this compound (e.g., 1, 10, 20 µM) or DMSO for 24 hours.[5]
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Visualizations
Proposed Signaling Pathway and this compound's Point of Action
Caption: Initial hypothesis of KRAS-STK33 synthetic lethality.
Experimental Workflow for this compound Evaluation
Caption: Workflow for the discovery and evaluation of this compound.
Off-Target Effect of this compound
Caption: this compound inhibits the off-target kinase MST4.
Discussion and Conclusion
The development of this compound represents a rigorous and insightful case study in chemical biology and drug discovery. While the compound was successfully optimized to be a potent and selective inhibitor of STK33, the preclinical data compellingly demonstrated that inhibition of STK33's kinase activity does not induce cell death in KRAS-dependent cancer cells.[1][4] This finding challenges the initial "synthetic lethal" hypothesis derived from RNAi screening and highlights the potential for discrepancies between genetic and pharmacological perturbations of a target.
The use of Western blotting to identify a biomarker for this compound's activity in cells, through the phosphorylation of the off-target substrate Ezrin, was a critical step in confirming that the lack of efficacy was not due to poor cell permeability or target engagement.[4]
References
- 1. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. pnas.org [pnas.org]
- 4. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Role of BRD-8899 in the KRAS Signaling Pathway: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase 33 (STK33) was initially identified as a potential synthetic lethal target in KRAS-driven cancers, suggesting that its inhibition could offer a therapeutic avenue for these difficult-to-treat malignancies. This hypothesis spurred the development of potent and selective STK33 inhibitors. One such inhibitor, BRD-8899, emerged as a lead compound with low nanomolar potency against STK33 in biochemical assays. However, extensive preclinical evaluation has demonstrated that despite its potent enzymatic inhibition of STK33, this compound does not exert a cytotoxic effect on KRAS-dependent cancer cells. This technical guide provides an in-depth analysis of this compound, its interaction with the KRAS signaling pathway, and the experimental evidence that has reshaped the understanding of STK33 as a therapeutic target in KRAS-mutant cancers.
Introduction: The KRAS Challenge and the STK33 Hypothesis
Oncogenic mutations in the KRAS gene are among the most prevalent drivers of human cancers, yet KRAS has remained a notoriously challenging therapeutic target. The constitutive activation of KRAS leads to the persistent stimulation of downstream signaling cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation. The initial "synthetic lethality" hypothesis proposed that cancer cells harboring a KRAS mutation become uniquely dependent on the activity of other genes, such as STK33, for their survival. This created a compelling rationale for the development of STK33 inhibitors as a targeted therapy for KRAS-mutant tumors.
This compound: A Potent and Selective STK33 Inhibitor
This compound was developed as a small molecule inhibitor of STK33. Biochemical assays demonstrated its high potency and selectivity for STK33.
Quantitative Data: Biochemical Potency and Selectivity
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 for STK33 | 11 nM | Biochemical Assay | [1] |
Table 1: Biochemical Potency of this compound against STK33
| Kinase | % Inhibition at 1 µM this compound |
| RIOK1 | 97% |
| MST4 | 96% |
| STK33 | 89% |
| RSK4 | 89% |
| ATK1 | 85% |
| KITD816V | 85% |
| ROCK1 | 84% |
| FLT3 | 81% |
Table 2: Kinase Selectivity Profile of this compound
The Contradiction: In Vitro Potency vs. In-Cell Inefficacy
Despite the promising biochemical profile of this compound, subsequent studies in cellular models of KRAS-driven cancers revealed a critical disconnect. Treatment with this compound, even at concentrations significantly higher than its biochemical IC50, failed to induce cell death in KRAS-mutant cancer cell lines.
Cell Viability Studies
This compound was tested across a panel of 35 cancer cell lines, including those with and without KRAS mutations. The compound showed no effect on cell viability at concentrations up to 20 µM[1]. This lack of cytotoxicity was observed in KRAS-mutant cell lines that were previously shown to be sensitive to STK33 knockdown via RNA interference[1].
| Cell Lines | KRAS Status | Effect of this compound (up to 20 µM) | Reference |
| 35 Cancer Cell Lines | Various | No effect on cell viability | [1] |
| NOMO-1 (AML) | Mutant | No effect on cell viability | [1] |
| SKM-1 (AML) | Mutant | No effect on cell viability | [1] |
| THP-1 (AML) | Wild-Type | No effect on cell viability | [1] |
| U937 (AML) | Wild-Type | No effect on cell viability | [1] |
Table 3: Summary of this compound Cell Viability Assays
Investigating the Discrepancy: Target Engagement and Downstream Signaling
To understand the lack of cellular activity, researchers investigated whether this compound could engage its target in a cellular context and modulate downstream signaling pathways.
Evidence of Cellular Target Engagement
A direct biomarker for STK33 activity in cells was not available. Therefore, researchers used a surrogate marker based on the off-target profile of this compound. As shown in Table 2, this compound also potently inhibits MST4. The phosphorylation of ezrin, a known substrate of MST4, was used as a biomarker for this compound activity within cells. Treatment of NOMO-1 cells with this compound led to a dose-dependent decrease in the phosphorylation of ezrin, confirming that the compound enters cells and inhibits at least one of its kinase targets[1].
Impact on the KRAS Signaling Pathway
A key downstream effector of the KRAS signaling pathway is the MAPK cascade, which results in the phosphorylation of ERK. To assess if this compound impacts this pathway, the phosphorylation of ERK was measured in cells treated with the compound. The results showed that this compound had no effect on ERK phosphorylation[1]. This finding indicates that even with target engagement (as demonstrated by p-ezrin inhibition), this compound does not modulate the core downstream signaling axis of KRAS.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the hypothesized signaling pathway and the experimental workflow used to evaluate this compound.
References
Structural Analysis of BRD-8899 Binding to STK33: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and biochemical interactions between the inhibitor BRD-8899 and its target, Serine/Threonine Kinase 33 (STK33). STK33 is implicated in various cellular processes, and its dysregulation has been linked to oncogenesis, making it a target of interest for therapeutic intervention. This document summarizes the key quantitative data, details the experimental methodologies used to characterize this interaction, and visualizes the relevant biological and experimental frameworks.
Quantitative Data Summary
The interaction between this compound and STK33 has been primarily characterized by its inhibitory concentration (IC50) value, which quantifies the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%.
| Compound | Target Kinase | Parameter | Value (nM) | Assay Condition |
| This compound | STK33 | IC50 | 11 | Biochemical Assay |
Experimental Protocols
The determination of the inhibitory activity of this compound against STK33 was achieved through a biochemical kinase assay. The following protocol outlines the key steps and reagents used in this type of experiment.[1]
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against STK33.
Materials:
-
Enzyme: Full-length human recombinant STK33 with an N-terminal histidine tag, expressed in Sf21 cells using a baculovirus system.
-
Substrate: Myelin Basic Protein (MBP).
-
Inhibitor: this compound, serially diluted to various concentrations.
-
ATP: Adenosine triphosphate, used at a concentration near the Km for STK33 to ensure accurate IC50 determination.
-
Assay Buffer: 10 mM MOPS-NaOH (pH 7.0), 10 mM MgCl2, 0.3 mM EDTA, 0.001% Brij-35, 0.5% glycerol, 0.01% 2-mercaptoethanol, and 0.1 mg/mL BSA.
-
Detection Reagent: ADP-Glo™ Kinase Assay kit to measure kinase activity by quantifying the amount of ADP produced.
-
Plate: 384-well low-volume plates.
Procedure:
-
Compound Plating: Dispense serial dilutions of this compound into the 384-well assay plates. Include a DMSO-only control for baseline activity.
-
Enzyme and Substrate Addition: Add a mixture of the STK33 enzyme and MBP substrate to each well of the plate.
-
Inhibitor Incubation: Incubate the plates at room temperature for a defined period to allow for the binding of this compound to STK33.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Reaction Incubation: Incubate the reaction mixture at 30°C for a specified duration to allow for the phosphorylation of MBP by STK33.
-
Reaction Termination and ADP Detection: Stop the kinase reaction and quantify the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions. The luminescent signal generated is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a suitable pharmacological model.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using the DOT language.
STK33 Signaling Pathway
STK33 has been shown to be involved in multiple signaling pathways that are critical for cancer cell proliferation and survival. The diagram below illustrates a simplified representation of some of these pathways.
Caption: Simplified STK33 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in the in vitro kinase assay used to determine the IC50 value of this compound.
Caption: Workflow for the in vitro determination of this compound IC50 against STK33.
Structural Insights and Binding Mode
As of the latest available data, a co-crystal structure of this compound bound to STK33 has not been publicly disclosed. However, a crystal structure of STK33 in complex with another inhibitor, CDD-2211, has been resolved (PDB ID: 8VF6). This structure provides valuable insights into the general architecture of the STK33 kinase domain and how small molecules can bind to its ATP-binding pocket. It is plausible that this compound, as an ATP-competitive inhibitor, would occupy a similar space within the kinase's active site, forming key interactions with hinge region residues. Further structural studies, such as X-ray crystallography of the STK33/BRD-8899 complex, would be required to elucidate the precise binding mode and the specific molecular interactions that contribute to its potency and selectivity.
Conclusion
This compound is a potent inhibitor of STK33 with a low nanomolar IC50 value determined through in vitro biochemical assays. While the precise structural basis for this inhibition is yet to be fully elucidated through co-crystallography, the available data on related STK33-inhibitor complexes provides a foundational understanding of the binding interactions. The detailed experimental protocols and pathway visualizations presented in this guide offer a comprehensive resource for researchers in the field of kinase inhibitor discovery and development, facilitating further investigation into the therapeutic potential of targeting STK33.
References
BRD-8899: A Case Study in Targeting KRAS-Dependent Cancers
An In-depth Technical Guide on the Kinase Inhibitor BRD-8899 and its Effects on Cancer Cell Lines
This technical guide provides a comprehensive overview of the small molecule inhibitor this compound, focusing on its development as a potential therapeutic for KRAS-dependent cancers and the subsequent findings regarding its efficacy. The document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the cellular pathways involved. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor research.
Introduction: The KRAS Challenge and the STK33 Hypothesis
Oncogenic mutations in the KRAS gene are among the most prevalent drivers of human cancers, yet KRAS has remained a notoriously difficult protein to target directly with small molecules.[1] This has led researchers to explore alternative strategies, such as identifying "synthetic lethal" interactions, where the inhibition of a second protein is lethal only to cancer cells harboring the KRAS mutation.[2]
One such potential target that emerged from RNA interference (RNAi) screening was the serine/threonine kinase 33 (STK33).[1][2] Initial studies suggested that KRAS-dependent cancer cells have a unique reliance on STK33 for survival, making it an attractive therapeutic target.[1][2][3] To test this hypothesis, a potent and selective small-molecule inhibitor of STK33's kinase activity, this compound, was developed.[1]
This compound: A Potent and Selective STK33 Inhibitor
This compound was identified and optimized as a highly potent inhibitor of STK33's enzymatic activity in biochemical assays.[4] However, its development led to unexpected results that challenge the initial "synthetic lethal" hypothesis.
Biochemical Profile
This compound demonstrated low nanomolar potency against STK33 in vitro. The inhibitor's selectivity was assessed through broad kinase profiling, which revealed a limited number of off-target kinases that were also significantly inhibited.
Table 1: Biochemical Potency and Selectivity of this compound
| Target Kinase | IC50 (nM) | Percent Inhibition |
| STK33 | 11 | 89% |
| RIOK1 | - | 97% |
| MST4 | - | 96% |
| RSK4 | - | 89% |
| ATK1 | - | 85% |
| KIT (D816V) | - | 85% |
| ROCK1 | - | 84% |
| FLT3 | - | 81% |
| Data sourced from Luo et al., 2012. Percent inhibition was determined at a single concentration.[3] |
The Effect of this compound on Cancer Cell Lines
Despite its potent biochemical inhibition of STK33, this compound failed to demonstrate the expected cytotoxic effects on KRAS-dependent cancer cells.
Cell Viability Studies
This compound was tested across a panel of 35 cancer cell lines, including multiple lines with known KRAS mutations. The compound showed no effect on cell viability at concentrations up to 20 µM, a dose that is over 1,800 times its biochemical IC50 for STK33.[3][4] This lack of activity was in stark contrast to the cell death observed when STK33 was knocked down using RNAi methodologies.[3]
Table 2: Effect of this compound on Cancer Cell Line Viability
| Cell Lines Screened | KRAS Status | Concentration Range Tested | Observed Effect on Viability |
| 35 diverse cancer cell lines | Mutant and Wild-Type | Up to 20 µM | No effect |
| This summary reflects the findings that none of the 35 tested cell lines showed a response to this compound.[4] |
Cellular Target Engagement: A Biomarker Approach
To confirm that this compound was entering cells and engaging its targets, researchers utilized one of its known off-target effects. Kinase profiling revealed that this compound also potently inhibits MST4.[3][4] The phosphorylation of an MST4 substrate, ezrin, was therefore used as an indirect biomarker for this compound's activity within the cell.
Treatment of the KRAS-mutant acute myeloid leukemia (AML) cell line NOMO-1 with this compound resulted in a dose-dependent decrease in the phosphorylation of ezrin.[4][5] This crucial experiment confirmed that this compound is cell-permeable and capable of inhibiting its kinase targets in a cellular context.[3][4] However, the same treatment had no effect on the phosphorylation of ERK, a key downstream effector of the KRAS pathway, further indicating a disconnect between STK33 inhibition and the core KRAS signaling cascade.[3][4]
Table 3: Cellular Activity of this compound in NOMO-1 Cells
| Treatment Concentration (µM) | Incubation Time (h) | Effect on p-Ezrin Levels |
| 1 | 24 | Decreased |
| 10 | 24 | Decreased |
| 20 | 24 | Decreased |
| Data confirms target engagement within cells.[5] |
Signaling Pathways and Experimental Workflows
Proposed KRAS-STK33 Synthetic Lethality Pathway
The initial hypothesis was that oncogenic KRAS creates a dependency on STK33 for cell survival. Inhibiting STK33 was therefore predicted to induce apoptosis specifically in KRAS-mutant cells. The findings with this compound suggest that the kinase activity of STK33 may not be the critical node in this proposed pathway.
References
- 1. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
understanding the selectivity profile of BRD-8899
An In-depth Technical Guide on the Selectivity Profile of BRD-8899
Introduction
This compound is a potent and selective small-molecule inhibitor of Serine/Threonine Kinase 33 (STK33).[1][2] It was developed as a chemical probe to investigate the hypothesis that STK33 is a critical dependency in KRAS-mutant cancers.[1][3] While initial genetic studies suggested that STK33 was essential for the survival of KRAS-dependent cancer cells, pharmacological inhibition with this compound failed to replicate this effect.[1][3] This guide provides a comprehensive technical overview of the selectivity profile of this compound, presenting key quantitative data, the experimental protocols used for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Kinase Selectivity Profile
The selectivity of this compound has been assessed through various biochemical assays, including competition binding assays and broad kinase screening panels. The compound exhibits low nanomolar potency against its primary target, STK33, with defined off-target activities against a small number of other kinases.
On-Target Potency
The inhibitory activity of this compound against its intended target, STK33, is summarized below.
| Target | Assay Type | Potency (IC₅₀) |
| STK33 | Biochemical Kinase Assay | 11 nM[2] |
Off-Target Kinase Profile
Kinome-wide profiling reveals that this compound maintains a high degree of selectivity. However, at a concentration of 1 µM, it demonstrates significant inhibition of several other kinases.[4]
| Off-Target Kinase | Percent Inhibition (@ 1 µM) |
| RIOK1 | 97%[4] |
| MST4 | 96%[4] |
| RSK4 | 89%[4] |
| ATK1 | 85%[4] |
| KIT (D816V mutant) | 85%[4] |
| ROCK1 | 84%[4] |
| FLT3 | 81%[4] |
Note: In the same screening panel, STK33 was inhibited by 89% at 1 µM.[4]
Experimental Protocols
The characterization of this compound's selectivity involves standard biochemical and cell-based assays designed to measure kinase inhibition and cellular responses.
Biochemical Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a typical method for determining the half-maximal inhibitory concentration (IC₅₀) of an inhibitor against a purified kinase.
Objective: To quantify the potency of this compound against STK33.
Materials:
-
Purified, active STK33 enzyme.
-
Specific peptide substrate for STK33.
-
This compound, serially diluted.
-
³³P-labeled ATP.
-
Kinase reaction buffer.
-
Filter membranes for capturing the phosphorylated substrate.
-
Scintillation counter.
Methodology:
-
A kinase reaction mixture is prepared containing the STK33 enzyme, its peptide substrate, and kinase buffer.
-
This compound is added to the reaction mixture in a series of increasing concentrations (e.g., 10-point dose-response curve). A DMSO control (vehicle) is also included.
-
The kinase reaction is initiated by the addition of ³³P-labeled ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).
-
The reaction is terminated, and the reaction mixture is spotted onto a filter membrane.
-
The filter membrane captures the peptide substrate (now phosphorylated), while the unreacted ³³P-ATP is washed away.
-
The amount of radioactivity on the filter, corresponding to the degree of substrate phosphorylation, is measured using a scintillation counter.
-
The data is normalized to the control, and the IC₅₀ value is calculated by fitting the dose-response curve to a suitable pharmacological model.
Kinome-wide Selectivity Profiling
This protocol describes a high-throughput method to assess the specificity of an inhibitor across a broad panel of kinases.
Objective: To determine the off-target profile of this compound.
Methodology:
-
This compound is tested at a fixed, high concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., >300 kinases).[5]
-
Each kinase reaction is performed individually, typically using a radiometric assay format similar to the one described above or a competition binding assay format.[4]
-
For each kinase, the activity in the presence of this compound is compared to a vehicle control (DMSO) to calculate the percent inhibition.
-
The results are compiled to create a selectivity profile, highlighting kinases that are significantly inhibited by the compound.[4]
Cellular Target Engagement Assay (MST4 Inhibition)
This protocol verifies that this compound can enter cells and inhibit its targets in a physiological context. The off-target kinase MST4 is used as a proxy for cellular activity due to the availability of a measurable downstream biomarker.[4]
Objective: To confirm the bioactivity and cell permeability of this compound by measuring the inhibition of a known target, MST4.
Materials:
-
NOMO-1 cell line (or other suitable line expressing MST4 and its substrate).[4]
-
This compound.
-
Cell lysis buffer.
-
Antibodies specific for total Ezrin and phosphorylated Ezrin (p-Ezrin), a known substrate of MST4.
-
Reagents for Western blotting.
Methodology:
-
NOMO-1 cells are cultured and treated with increasing concentrations of this compound (e.g., 1, 10, 20 µM) or a DMSO control for a specified period (e.g., 24 hours).[2]
-
Following treatment, the cells are harvested and lysed.
-
Total protein concentration in the lysates is quantified to ensure equal loading for subsequent analysis.
-
The protein lysates are resolved by SDS-PAGE and transferred to a membrane (Western blotting).
-
The membrane is probed with primary antibodies against p-Ezrin and total Ezrin, followed by secondary antibodies.
-
The protein bands are visualized and quantified. A decrease in the p-Ezrin/total Ezrin ratio in this compound-treated cells compared to the control indicates inhibition of MST4 activity in the cellular environment.[2][4]
Mandatory Visualizations
Signaling Pathway
Caption: Hypothesized KRAS-STK33 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Note: Characterization and Use of BRD-8899, an STK33 Kinase Inhibitor, in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD-8899 is a potent and selective small molecule inhibitor of the serine/threonine kinase 33 (STK33).[1] Initially developed to investigate the role of STK33 in KRAS-mutant cancers, this compound has been characterized in biochemical and cell-based assays.[2][3] While originally hypothesized to be crucial for the survival of KRAS-dependent cancer cells, subsequent studies using this compound have shown that direct inhibition of STK33's kinase activity does not induce cell death in these lines.[2][3][4] This document provides detailed protocols for the use of this compound in cell culture, focusing on methods to confirm its bioactivity through its effects on known targets.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of STK33. While its primary target is STK33, it also exhibits potent, off-target inhibition of other kinases, most notably MST4.[4][5] In cellular assays, a reliable method to confirm the bioactivity of this compound is to measure the phosphorylation of ezrin, a known substrate of MST4. Treatment of cells with this compound leads to a measurable decrease in phosphorylated ezrin (p-Ezrin) levels.[1][4][5]
Data Presentation
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Type |
|---|
| STK33 | 11 | Biochemical |
Data sourced from MedChemExpress and Luo et al., 2012.[1][4]
Table 2: Recommended Conditions for Cell-Based Assays
| Cell Line | Concentration Range (µM) | Incubation Time (hours) | Observed Effect |
|---|
| NOMO-1 (AML) | 1 - 20 | 24 | Decreased p-Ezrin levels |
Based on protocols described in Luo et al., 2012.[1][4]
Experimental Protocols
4.1. Reagent Preparation
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
4.2. Cell Culture
-
Cell Line Maintenance: Culture NOMO-1 cells (or other relevant cell lines) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells according to standard protocols to maintain logarithmic growth.
4.3. This compound Treatment for Biomarker Analysis
This protocol is designed to assess the bioactivity of this compound by measuring the inhibition of MST4 via p-Ezrin levels.
-
Cell Seeding: Seed NOMO-1 cells in 6-well plates at a density that will allow them to reach approximately 70-80% confluency at the time of harvesting.
-
Adherence: Allow cells to adhere and stabilize for 24 hours post-seeding.
-
Treatment Preparation: On the day of treatment, prepare fresh dilutions of this compound from the 10 mM stock solution in pre-warmed culture medium. Recommended final concentrations are 1 µM, 10 µM, and 20 µM.[1]
-
Vehicle Control: Prepare a vehicle control using DMSO at a concentration matching the highest concentration of the this compound dilution.
-
Treatment Application: Carefully remove the old medium from the wells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂.[1]
-
Cell Lysis: After incubation, proceed immediately to cell lysis for protein extraction as described in the Western Blot protocol.
4.4. Western Blot Protocol for p-Ezrin Detection
-
Protein Extraction:
-
Place the 6-well plate on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Ezrin (p-Ezrin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. For loading control, probe the same membrane for total Ezrin or a housekeeping protein like β-actin or GAPDH.
Mandatory Visualizations
Caption: Mechanism of action of this compound and its biomarker pathway.
Caption: Experimental workflow for this compound bioactivity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for Utilizing BRD-8899 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-8899 is a potent and selective small molecule inhibitor of Serine/Threonine Kinase 33 (STK33), with an IC50 of 11 nM.[1] Originally developed as a potential therapeutic for KRAS-dependent cancers, subsequent research has revealed that while it effectively inhibits STK33 kinase activity in biochemical assays, it does not impact the viability of KRAS-dependent cancer cells.[2][3] Further profiling has demonstrated that this compound also exhibits inhibitory activity against several other kinases, including MST4.
These application notes provide a comprehensive guide for researchers utilizing this compound in biochemical kinase assays. The protocols outlined below are designed to be adaptable for studying the inhibitory effects of this compound on its primary target, STK33, as well as its off-target kinases. The choice of assay format can be tailored to the specific research needs and available instrumentation, with options including radiometric, fluorescence-based, and luminescence-based methods.[4][5]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against its primary target, STK33, and a panel of other kinases. This data is crucial for designing experiments and interpreting results, particularly when considering the selectivity of the compound.
| Kinase Target | Parameter | Value | Notes |
| STK33 | IC50 | 11 nM | Primary target of this compound. |
| RIOK1 | % Inhibition | 97% | |
| MST4 | % Inhibition | 96% | Inhibition of MST4 has been confirmed in cellular assays through decreased phosphorylation of its substrate, ezrin.[6] |
| RSK4 | % Inhibition | 89% | |
| STK33 | % Inhibition | 89% | |
| ATK1 | % Inhibition | 85% | |
| KIT | % Inhibition | 85% | |
| ROCK1 | % Inhibition | 84% | |
| FLT3 | % Inhibition | 81% |
Note: Percentage inhibition data is from a kinase profiling screen and may not represent IC50 values. Further dose-response experiments are recommended to determine the potency of this compound against these off-target kinases.
Experimental Protocols
The following is a generalized protocol for a biochemical kinase assay to evaluate the inhibitory activity of this compound. This protocol is based on established methods for kinase inhibitor profiling and can be adapted for various detection formats.[4] A biochemical assay for STK33 has been successfully developed using baculovirus-expressed full-length human recombinant STK33 and myelin basic protein (MBP) as a substrate.[6]
Principle of the Assay
The assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by a kinase. The inhibitory effect of this compound is determined by quantifying the reduction in substrate phosphorylation in the presence of the compound.
Materials and Reagents
-
Kinase: Recombinant human STK33 (or other target kinase)
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate for the target kinase
-
Inhibitor: this compound (dissolved in DMSO)
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection Reagent: (e.g., [γ-32P]ATP for radiometric assay, phosphospecific antibody for ELISA/TR-FRET, or a commercial kit like ADP-Glo™ for luminescence-based assay)
-
Assay Plates: 96-well or 384-well plates (as per the detection method)
-
Plate Reader: (e.g., Scintillation counter, fluorescence plate reader, or luminometer)
Experimental Workflow
Caption: Workflow for a kinase inhibition assay using this compound.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution series of this compound in DMSO. For a typical IC50 determination, a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM) is recommended.
-
Further dilute the DMSO serial dilutions into the assay buffer to the desired final assay concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
-
-
Assay Plate Preparation:
-
Add the diluted this compound to the appropriate wells of the assay plate.
-
Include control wells:
-
Positive Control (0% inhibition): Vehicle (DMSO) only.
-
Negative Control (100% inhibition): A known potent inhibitor of the kinase or a high concentration of this compound.
-
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and substrate in the assay buffer.
-
Add the kinase/substrate master mix to all wells of the assay plate.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution in the assay buffer at a concentration that is at or near the Km for the specific kinase, if known.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction by adding a stop solution (e.g., EDTA for ATP-dependent assays) or by proceeding directly to the detection step, depending on the assay format.
-
Add the detection reagent according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow the detection signal to develop.
-
Read the plate using the appropriate plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
Signal_Inhibitor: Signal from wells containing this compound.
-
Signal_Vehicle: Signal from wells containing only DMSO (0% inhibition).
-
Signal_Background: Signal from wells with no kinase or no ATP.
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of kinase activity.
-
Signaling Pathway Context
While the direct downstream signaling of STK33 is not fully elucidated, it has been implicated in cellular processes that can be influenced by upstream signals. The following diagram provides a simplified representation of a generic kinase signaling pathway to illustrate the context in which an inhibitor like this compound might act.
Caption: Simplified kinase signaling pathway showing inhibition by this compound.
Troubleshooting
-
High variability between replicates: Ensure accurate and consistent pipetting, proper mixing of reagents, and a stable assay temperature.
-
Low signal-to-background ratio: Optimize enzyme and substrate concentrations, and increase incubation times. Ensure the detection reagent is not expired and is stored correctly.
-
No inhibition observed: Verify the activity of the kinase and the concentration and integrity of the this compound stock solution. Ensure the chosen assay format is suitable for the kinase-substrate pair.
-
Inconsistent IC50 values: Ensure the DMSO concentration is consistent across all wells. Check for potential time-dependent inhibition by varying the pre-incubation time of the inhibitor with the kinase.
By following these guidelines, researchers can effectively utilize this compound as a chemical probe to investigate the biological functions of STK33 and other sensitive kinases. It is important to consider the off-target effects of this compound when interpreting cellular data and to use appropriate controls to validate findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
BRD-8899 Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-8899 is a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33), a kinase that has been investigated as a potential therapeutic target in KRAS-mutant cancers.[1][2] While initial genetic studies suggested a dependency of KRAS-mutant cells on STK33, subsequent pharmacological inhibition with this compound has shown no significant effect on the viability of these cells.[1][3][4] These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, recommended dosage for cell-based assays, and detailed experimental protocols. The primary utility of this compound in a research setting is as a chemical probe to investigate the cellular functions of STK33 and its off-target kinases, such as MST4.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding pocket of STK33, thereby inhibiting its kinase activity.[5] In biochemical assays, this compound exhibits a low nanomolar potency with an IC50 of 11 nM for STK33.[4][6] Despite its high biochemical potency, this compound did not induce cell death in KRAS-mutant cancer cell lines at concentrations up to 20 µM.[4]
Interestingly, this compound has been shown to have off-target effects, most notably the inhibition of MST4 (Mammalian STE20-like kinase 4).[3][4] This inhibition of MST4 can be monitored in cells by observing the decreased phosphorylation of its substrate, ezrin.[3][4][6] This makes the level of phosphorylated ezrin (p-Ezrin) a valuable biomarker for confirming the cellular activity of this compound.[3][4]
Data Presentation
The following tables summarize the quantitative data for this compound in both biochemical and cell-based assays.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Type |
| STK33 | 11 | Biochemical Kinase Assay |
Data sourced from Luo et al., 2012.[4]
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Assay Type | Concentration Range (µM) | Incubation Time (h) | Observed Effect |
| NOMO-1 | Western Blot for p-Ezrin | 1, 10, 20 | 24 | Decreased phosphorylation of ezrin.[6] |
| 35 Cancer Cell Lines | Cell Viability Assay | Up to 20 | Not specified | No effect on cell viability.[4] |
Data primarily sourced from Luo et al., 2012 and publicly available supplier information.[4][6]
Experimental Protocols
Protocol 1: Western Blot Analysis of p-Ezrin to Confirm Cellular Activity of this compound
This protocol details the methodology to assess the cellular activity of this compound by measuring the phosphorylation of the MST4 substrate, ezrin, in NOMO-1 cells.
Materials:
-
NOMO-1 cells
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ezrin, anti-ezrin, anti-ERK, anti-phospho-ERK (as a negative control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture NOMO-1 cells in appropriate media supplemented with FBS and antibiotics.
-
Seed the cells at a suitable density in multi-well plates.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM) and a DMSO vehicle control for 24 hours.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-ezrin and anti-ezrin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of p-Ezrin normalized to total Ezrin. A decrease in the p-Ezrin/Ezrin ratio in this compound treated cells compared to the DMSO control indicates cellular activity of the compound.
-
Visualizations
Caption: this compound inhibits STK33 and its off-target MST4.
References
- 1. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: BRD-8899 as a Chemical Probe for STK33 Inhibition in KRAS-Mutant Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, driving tumor progression and conferring resistance to many standard therapies.[1][2][3] The development of effective small molecule inhibitors for KRAS has been a long-standing challenge in oncology.[1][2][3] Initial research based on RNA interference (RNAi) screens suggested that serine/threonine kinase 33 (STK33) is essential for the survival of KRAS-dependent cancer cells, positioning STK33 as a promising therapeutic target.[1][2][3][4]
BRD-8899 was developed as a potent and selective small-molecule inhibitor of STK33's kinase activity.[1][2][3] However, extensive preclinical evaluation has demonstrated that while this compound effectively inhibits STK33 in biochemical assays, it does not impact the viability of KRAS-mutant cancer cells.[1][2][3] These findings suggest that the kinase activity of STK33 may not be a critical dependency in KRAS-mutant cancers.[1][2]
These application notes provide a summary of the characteristics of this compound and protocols for its use as a chemical probe to investigate the cellular functions of STK33. The data presented herein is derived from studies that ultimately concluded that this compound is not a viable therapeutic agent for the treatment of KRAS-mutant cancers.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| STK33 | 11 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.[1]
Table 2: Effect of this compound on KRAS-Mutant Cell Viability
| Cell Lines Tested | Number of Cell Lines | Concentration Range Tested (µM) | Observed Effect on Cell Viability |
| Various Cancer | 35 | Up to 20 | No effect |
Cell viability was assessed across a panel of 35 cancer cell lines, including those with KRAS mutations.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the hypothesized signaling pathway that prompted the development of this compound and the general workflow for evaluating its effects on KRAS-mutant cells.
Caption: Hypothesized KRAS-STK33 signaling pathway.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the referenced literature for the evaluation of this compound.
Protocol 1: Cell Viability Assay
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
KRAS-mutant and KRAS-wild-type cancer cell lines
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.01 µM to 20 µM is recommended. Include a DMSO-only vehicle control. b. Add 100 µL of the diluted compound or vehicle control to the appropriate wells. c. Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: a. Normalize the luminescence readings to the vehicle control. b. Plot the normalized values against the log of the this compound concentration to generate a dose-response curve.
Protocol 2: Western Blot Analysis for Target Engagement
This protocol is to assess the in-cell activity of this compound by measuring the phosphorylation of a known off-target substrate, ezrin (a substrate of MST4, which is also inhibited by this compound), and a downstream KRAS effector, ERK.[1]
Materials:
-
KRAS-mutant cancer cell lines (e.g., NOMO-1)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Ezrin, anti-Ezrin, anti-phospho-ERK, anti-ERK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with this compound (e.g., 1, 10, 20 µM) or vehicle (DMSO) for 24 hours.[5] c. Wash cells with ice-cold PBS and lyse with lysis buffer. d. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. b. Load 20-30 µg of protein per lane on an SDS-PAGE gel and run to separate proteins by size. c. Transfer the separated proteins to a membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST.
-
Detection: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.
-
Analysis: a. Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the levels in treated samples to the vehicle control. Decreased phosphorylation of Ezrin would indicate target engagement by this compound in the cell.[1] No change in ERK phosphorylation would be expected.[1]
Conclusion
This compound is a valuable research tool for studying the kinase-dependent functions of STK33. However, based on the available scientific evidence, inhibition of STK33 kinase activity by this compound does not affect the viability of KRAS-mutant cancer cells.[1][2][3] Therefore, this compound should not be considered a therapeutic agent for KRAS-driven cancers. The protocols provided here are intended to facilitate the use of this compound as a chemical probe to further investigate STK33 biology.
References
- 1. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Techniques for Measuring BRD-8899 Cell Permeability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-8899 is a potent and selective inhibitor of the serine/threonine kinase STK33. For any targeted inhibitor to be effective, it must first cross the cell membrane to reach its intracellular target. Therefore, accurate measurement of cell permeability is a critical step in the preclinical development of compounds like this compound. This document provides detailed application notes and protocols for three standard assays to quantitatively assess the cell permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 Permeability Assay, and a Cellular Uptake Assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Context of this compound
This compound primarily targets STK33. While the full signaling network of STK33 is still under investigation, it has been implicated in pathways regulating cell proliferation and survival, including the ERK/MAPK signaling cascade. Additionally, this compound has been observed to inhibit the off-target kinase MST4, leading to a decrease in the phosphorylation of its substrate, ezrin.[1] This downstream effect has been used as an indirect indicator of this compound's cell entry and bioactivity. Understanding these pathways can provide a cellular context for permeability data.
Data Presentation
The following tables summarize typical quantitative data that can be obtained from the described permeability assays for small molecule kinase inhibitors, providing a reference for expected results with this compound.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data
| Compound | Concentration (µM) | Incubation Time (h) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Class |
| This compound (Expected) | 10 | 5 | [Experimental Value] | [Low/Medium/High] |
| Imatinib | 10 | 5 | 1.5 | Low |
| Dasatinib | 10 | 5 | 15.2 | High |
| Atenolol (Low Control) | 10 | 5 | < 1.0 | Low |
| Propranolol (High Control) | 10 | 5 | > 10.0 | High |
Table 2: Caco-2 Permeability Assay Data
| Compound | Concentration (µM) | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound (Expected) | 10 | A to B | [Experimental Value] | [Calculated Value] |
| 10 | B to A | [Experimental Value] | ||
| Gefitinib | 10 | A to B | 12.0 | 2.5 |
| 10 | B to A | 30.0 | ||
| Erlotinib | 10 | A to B | 25.0 | 0.8 |
| 10 | B to A | 20.0 | ||
| Atenolol (Low Control) | 10 | A to B | 0.2 | < 2.0 |
| Propranolol (High Control) | 10 | A to B | 20.0 | < 2.0 |
Table 3: Cellular Uptake Assay Data in A549 cells
| Compound | Concentration (µM) | Incubation Time (min) | Intracellular Concentration (µM) | Cell:Medium Ratio |
| This compound (Expected) | 1 | 60 | [Experimental Value] | [Calculated Value] |
| Lapatinib | 1 | 60 | 5.5 | 5.5 |
| Sunitinib | 1 | 60 | 12.0 | 12.0 |
| Verapamil (Control) | 1 | 60 | 8.0 | 8.0 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Application: This assay is a high-throughput, cell-free method to predict passive membrane permeability. It is useful for early-stage screening of compounds to assess their ability to cross the gastrointestinal barrier.
Methodology:
-
Preparation of the PAMPA Plate:
-
A 96-well filter plate (donor plate) with a PVDF membrane is coated with 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) and allowed to impregnate the filter for 5 minutes.
-
A 96-well acceptor plate is filled with 300 µL of buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in buffer (pH 7.4) to a final concentration of 10 µM (final DMSO concentration should be <1%).
-
Add 150 µL of the this compound donor solution to each well of the coated donor plate.
-
-
Incubation:
-
Carefully place the donor plate into the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for 5 hours with gentle shaking.
-
-
Quantification and Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a validated LC-MS/MS method.
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD = volume of the donor well
-
VA = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
[C]A = concentration in the acceptor well
-
[C]eq = equilibrium concentration
-
Caco-2 Permeability Assay
Application: The Caco-2 assay is the industry standard for predicting human intestinal permeability and identifying potential substrates of efflux transporters. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer that mimics the intestinal epithelium.
References
Application of BRD-8899 in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-8899 is a potent and selective small molecule inhibitor of Serine/Threonine Kinase 33 (STK33), discovered through a high-throughput biochemical screen.[1] It exhibits an IC50 of 11 nM for STK33.[1][2] Originally investigated as a potential therapeutic for KRAS-dependent cancers, subsequent studies showed that while this compound is cell-permeable and active in cells, it does not affect the viability of KRAS-mutant cancer cell lines.[1][3][4] However, its well-characterized biochemical potency and demonstrated cellular activity make it a useful tool for studying STK33 and related pathways. These notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) and cell-based assays.
Data Presentation
Table 1: Biochemical Potency of this compound against STK33
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | STK33 | Biochemical Kinase Assay | 11 |
Table 2: Cellular Activity of this compound
| Cell Line | Compound | Concentration Range Tested | Biomarker | Observed Effect |
| NOMO-1 | This compound | Up to 20 µM | Phosphorylation of ezrin (MST4 substrate) | Decreased phosphorylation |
| 35 Cancer Cell Lines | This compound | Up to 20 µM | Cell Viability | No effect |
Signaling Pathways
The following diagrams illustrate the proposed (but ultimately unconfirmed for KRAS-dependency) and confirmed signaling pathways involving this compound's targets.
References
- 1. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying STK33 Function using BRD-8899
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine/Threonine Kinase 33 (STK33) is a member of the calcium/calmodulin-dependent kinase (CAMK) family implicated in various cellular processes, including cell proliferation, apoptosis, and signaling pathway regulation.[1][2] Its role in several cancers has made it a subject of intense research for potential therapeutic intervention.[1][3][4] BRD-8899 is a potent and selective small-molecule inhibitor of STK33, developed as a chemical probe to investigate its biological functions.[5][6][7] While initial studies exploring this compound as a therapeutic for KRAS-dependent cancers did not show the desired efficacy, it remains a valuable tool for elucidating the kinase-dependent functions of STK33 in various biological contexts.[5][6][7][8]
These application notes provide detailed protocols for utilizing this compound to study the function of STK33 in biochemical and cellular assays.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Assay Type | Notes | Reference |
| IC50 | 11 nM | Biochemical Kinase Assay | In vitro half-maximal inhibitory concentration against recombinant STK33. | [4][5][9][10] |
| Cell Viability | No effect up to 20 µM | Cell-based Assay | Tested across 35 cancer cell lines, including KRAS-mutant lines. | [5][9] |
| Off-Target Inhibition | MST4 | Kinase Profiling | This compound also potently inhibits MST4. This should be considered when interpreting cellular data. | [5][9] |
STK33 Signaling Pathways
STK33 has been shown to participate in several signaling pathways that are critical in cancer progression. This compound can be used to investigate the kinase-dependent roles of STK33 in these pathways.
HIF1α/STK33 Signaling Pathway in Pancreatic Cancer
Under hypoxic conditions, a characteristic feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1α (HIF1α) is stabilized.[3] HIF1α directly binds to the promoter of the STK33 gene, leading to its transcriptional upregulation.[11][12] Increased STK33 expression, in turn, promotes pancreatic ductal adenocarcinoma (PDAC) growth and metastasis.[3] This pathway highlights a critical role for STK33 in the adaptation of cancer cells to hypoxic environments.
STK33/ERK2 Signaling Pathway in Colorectal Cancer
STK33 has been identified as a novel upstream kinase of Extracellular signal-Regulated Kinase 2 (ERK2), a key component of the MAPK/ERK pathway.[13][14] STK33 can directly phosphorylate and activate ERK2, thereby promoting the tumorigenesis of colorectal cancer cells.[13][14] This interaction suggests a role for STK33 in regulating one of the most fundamental signaling cascades in cancer biology.
STK33 and the PI3K/AKT/mTOR Pathway
In pancreatic neuroendocrine tumors (PNET), STK33 has been shown to promote tumor growth and progression by activating the PI3K/AKT/mTOR signaling pathway.[5][6][7] This pathway is a central regulator of cell proliferation, survival, and metabolism. The mechanistic link between STK33 and this pathway suggests that STK33 may act as an upstream regulator, although the direct substrates of STK33 within this cascade are yet to be fully elucidated.
Experimental Protocols
The following protocols provide a framework for using this compound to investigate the function of STK33.
Experimental Workflow for Studying STK33 Function
In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol is adapted from the general LanthaScreen® Eu Kinase Binding Assay to determine the IC50 of this compound for STK33. This assay measures the displacement of a fluorescently labeled tracer from the kinase active site by the inhibitor.
Materials:
-
Recombinant STK33 protein
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
DMSO
-
384-well plates (white, low-volume)
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Then, create a 4-fold dilution series in Kinase Buffer A.
-
Kinase/Antibody Mixture Preparation: Prepare a 2X solution of STK33 and Eu-anti-Tag antibody in Kinase Buffer A. The final concentrations will need to be optimized, but a starting point is 10 nM STK33 and 4 nM antibody.
-
Tracer Preparation: Prepare a 4X solution of the appropriate kinase tracer in Kinase Buffer A. The optimal tracer concentration should be close to its Kd for STK33.
-
Assay Assembly:
-
Add 4 µL of the serially diluted this compound or DMSO control to the wells of the 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 tracer).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA is used to verify that this compound engages with STK33 in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cancer cell line of interest (e.g., NOMO-1)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes
-
Thermal cycler
-
Equipment for Western blotting (SDS-PAGE, PVDF membrane, etc.)
-
Anti-STK33 antibody
-
Anti-loading control antibody (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with various concentrations of this compound or DMSO vehicle for 1 hour at 37°C.
-
Cell Harvesting and Heat Shock:
-
Wash the cells with ice-cold PBS containing protease inhibitors.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each treatment condition and temperature point.
-
Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 65°C) to create a melt curve. A single, optimized temperature can be used for dose-response experiments.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Western Blotting:
-
Collect the supernatant and determine the protein concentration.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against STK33 and a loading control.
-
Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for STK33 and the loading control. Plot the normalized STK33 signal against the temperature to generate a melt curve or against the this compound concentration for a dose-response curve. An increase in the amount of soluble STK33 at higher temperatures in the presence of this compound indicates target engagement.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. It is used to determine if this compound has a cytotoxic or cytostatic effect on the chosen cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 150 µL of MTT solvent to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the absorbance values to the vehicle-only control to determine the percentage of cell viability.
Western Blot Analysis of Downstream Signaling
This protocol is to assess the effect of this compound on the phosphorylation of downstream targets of STK33-related pathways, such as p-Ezrin (a substrate of the off-target MST4) or p-ERK2.
Materials:
-
Cancer cell line of interest (e.g., NOMO-1 for p-Ezrin, HCT15 for p-ERK2)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Equipment for Western blotting
-
Primary antibodies: anti-p-Ezrin, anti-Ezrin, anti-p-ERK, anti-ERK, anti-STK33, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to attach. Treat the cells with various concentrations of this compound (e.g., 1, 10, 20 µM) or DMSO for a specified time (e.g., 24 hours).[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Perform SDS-PAGE with equal amounts of protein per lane.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels and the loading control. A decrease in the phosphorylation of a downstream target upon treatment with this compound would suggest inhibition of the upstream kinase.
Co-Immunoprecipitation of STK33 and ERK2
This protocol is to investigate the physical interaction between STK33 and ERK2 in cells.
Materials:
-
HEK293T cells (or a cell line endogenously expressing both proteins)
-
Expression vectors for tagged STK33 and ERK2 (e.g., HA-STK33 and V5-ERK2)
-
Transfection reagent
-
Co-IP lysis buffer (e.g., 1% CHAPS buffer)
-
Anti-tag antibodies for immunoprecipitation (e.g., anti-HA)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Equipment for Western blotting
-
Antibodies for detection (e.g., anti-V5, anti-HA)
Procedure:
-
Transfection: Co-transfect HEK293T cells with the expression vectors for tagged STK33 and ERK2.
-
Cell Lysis: After 24-48 hours, lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-HA) for 2-4 hours at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the immunoprecipitated samples by Western blotting using antibodies against the interacting partner (e.g., anti-V5) and the immunoprecipitated protein (e.g., anti-HA). The presence of the interacting partner in the immunoprecipitated sample confirms the interaction.
Conclusion
This compound is a valuable chemical probe for dissecting the kinase-dependent functions of STK33. By employing the biochemical and cellular assays outlined in these application notes, researchers can investigate the role of STK33 in various signaling pathways, identify its downstream substrates, and explore its contribution to different cellular phenotypes. It is crucial to consider the off-target effects of this compound, particularly on MST4, and to include appropriate controls to ensure the accurate interpretation of experimental results.
References
- 1. Cell Viability Assay [bio-protocol.org]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. STK33 Promotes the Growth and Progression of Human Pancreatic Neuroendocrine Tumour via Activation of the PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. ovid.com [ovid.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. STK33 Promotes Growth and Progression of Pancreatic Cancer as a Critical Downstream Mediator of HIF1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. STK33/ERK2 signal pathway contribute the tumorigenesis of colorectal cancer HCT15 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD-8899 in Combination Cancer Therapy
A comprehensive review of the current scientific literature reveals no published data on the use of BRD-8899 in combination with other cancer drugs. The existing research focuses exclusively on its evaluation as a single agent. This document summarizes the available information on this compound and provides context on the broader strategies for combination therapies in the cancer types it was designed to treat.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of Serine/Threonine Kinase 33 (STK33).[1][2] It was developed based on the hypothesis that KRAS-dependent cancer cells have a unique requirement for STK33, suggesting that its inhibition could be a therapeutic strategy for cancers harboring KRAS mutations.[1][2][3] Approximately 30% of all human cancers have mutations in the KRAS gene, making it a significant target for cancer therapy.[1]
Mechanism of Action
The initial hypothesis for the therapeutic potential of STK33 inhibition in KRAS-mutant cancers was based on the concept of synthetic lethality. This occurs when the combination of a mutation in one gene (like KRAS) and the inhibition of another gene (like STK33) leads to cell death, while either event alone does not. However, studies on this compound have challenged this hypothesis regarding the kinase activity of STK33.
Preclinical Data for this compound as a Monotherapy
Extensive preclinical studies were conducted to evaluate the efficacy of this compound in KRAS-dependent cancer cell lines. The key findings from this research are summarized below.
Biochemical Potency
This compound was found to be a low-nanomolar inhibitor of STK33's kinase activity.
| Compound | Target | IC50 | Reference |
| This compound | STK33 | 11 nM | [1] |
Cellular Activity and Efficacy
Despite its high biochemical potency, this compound did not demonstrate the expected cytotoxic effects in KRAS-dependent cancer cell lines.
-
Cell Viability: Across a panel of 35 cancer cell lines, this compound showed no effect on cell viability at concentrations up to 20 μM.[1]
-
Lack of KRAS-Specific Killing: The compound failed to selectively kill cancer cells with KRAS mutations, which was the primary therapeutic hypothesis.[1][2]
-
Cellular Target Engagement: To confirm that this compound was entering cells and engaging its targets, researchers looked at off-target effects. This compound was shown to inhibit another kinase, MST4, in cells, leading to a decrease in the phosphorylation of its substrate, ezrin. This suggested that the lack of efficacy was not due to poor cell permeability.[1]
Combination Therapy Context for KRAS-Mutant Cancers
While there is no data on this compound in combination therapies, the field of oncology is actively exploring combination strategies to treat KRAS-mutant cancers due to intrinsic and acquired resistance to single-agent therapies.[4][5] Some of the general approaches include:
-
Targeting Downstream Effectors: Combining KRAS inhibitors with inhibitors of downstream signaling pathways like MEK or PI3K.[1]
-
Inhibiting Feedback Mechanisms: KRAS inhibition can lead to feedback activation of other signaling pathways, such as the EGFR pathway. Combining KRAS inhibitors with EGFR inhibitors is a strategy being explored, particularly in colorectal cancer.[4]
-
Enhancing Anti-Tumor Immunity: Combining KRAS inhibitors with immune checkpoint inhibitors to enhance the immune system's ability to recognize and attack cancer cells.[6][7]
Experimental Protocols
As there are no published studies of this compound in combination with other drugs, specific experimental protocols for such studies do not exist. However, for researchers interested in the general methodology used to evaluate this compound as a monotherapy, the key experiments are outlined below. These are based on the methods described in the primary literature.[1]
Protocol 1: Cell Viability Assay
Objective: To determine the effect of a compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KRAS-mutant and KRAS-wild-type)
-
Complete cell culture medium
-
This compound (or other test compounds) dissolved in DMSO
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Phospho-Protein Analysis
Objective: To assess the inhibition of a specific kinase in cells by measuring the phosphorylation of its substrate.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (or other test compounds)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Ezrin, anti-Ezrin, anti-phospho-ERK, anti-ERK)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to grow to a suitable confluency.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using a chemiluminescence imaging system.
Visualizations
Hypothetical Signaling Pathway for STK33 Inhibition in KRAS-Mutant Cancer
The following diagram illustrates the hypothesized mechanism of action that prompted the development of STK33 inhibitors like this compound for KRAS-mutant cancers. It is important to note that experimental data with this compound did not support this hypothesis.
Caption: Hypothesized STK33 signaling in KRAS-mutant cells.
General Workflow for Evaluating Drug Combinations
This diagram outlines a typical workflow for screening and validating the synergistic effects of two anticancer drugs.
Caption: Workflow for testing synergistic drug combinations.
References
- 1. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 5. Combination therapy overcomes drug resistance in KRAS-G12C mutant cancers, study finds - The Cancer Letter [cancerletter.com]
- 6. KRAS Mutant Combination Therapy for the Effective Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
Troubleshooting & Optimization
BRD-8899 Technical Support Center: Troubleshooting Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with BRD-8899, a potent STK33 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution, which can then be diluted into aqueous buffers or cell culture media for your experiments.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous solution.
-
Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween 80 or Pluronic F-68, in your final aqueous buffer can help maintain the solubility of the compound.[2]
-
Vortexing/Sonication: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution vigorously. Gentle sonication in a water bath can also help to redissolve small precipitates and create a more uniform dispersion.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, first, dilute the DMSO stock into a small volume of your aqueous buffer and then add this intermediate dilution to the final volume.
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: While DMSO is the most commonly recommended solvent, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) might also be viable for creating stock solutions. However, their compatibility with your specific experimental system (e.g., cell lines) must be considered, as they can be more toxic than DMSO at similar concentrations. It is crucial to perform a vehicle control experiment to assess the impact of the solvent on your results.
Q4: What is the maximum recommended concentration of DMSO in my final cell culture medium?
A4: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
Issue 1: Precipitate formation in the stock solution over time.
-
Possible Cause: The stock solution may be too concentrated, or the storage conditions may be inadequate.
-
Solution:
-
Store the DMSO stock solution at -20°C for long-term storage and in a desiccated environment.[1]
-
Before use, allow the vial to warm to room temperature before opening to prevent water condensation, which can lead to precipitation.
-
If a precipitate is observed, gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate until the solid is redissolved.
-
Consider preparing a less concentrated stock solution if the issue persists.
-
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause: This could be due to incomplete dissolution or precipitation of this compound in the cell culture medium, leading to variations in the effective concentration.
-
Solution:
-
Ensure your this compound stock solution is fully dissolved before each use.
-
When preparing your working solution, add the stock solution to the pre-warmed cell culture medium and mix immediately and thoroughly.
-
Visually inspect the medium for any signs of precipitation before adding it to the cells. If precipitation is visible, you may need to lower the final concentration or incorporate a solubilizing agent.
-
For longer incubations, monitor for any precipitation that may occur over time.
-
Quantitative Solubility Data
| Solvent | Recommended Max. Stock Concentration (Typical) | Notes |
| DMSO | 10-50 mM | Preferred solvent for initial stock solution.[1] |
| Ethanol | 1-10 mM | May be used, but check for compatibility with your assay. |
| PBS | < 50 µM | Solubility in aqueous buffers is expected to be low. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 362.45 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 1 mg of this compound powder.
-
Add 275.9 µL of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (to 37°C) and brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in a desiccated container.
Protocol for Preparing a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Determine the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Calculate the volume of the stock solution needed. For a 10 µM final concentration in 10 mL of medium, you would need 10 µL of the 10 mM stock solution (a 1:1000 dilution).
-
Add the calculated volume of the DMSO stock solution directly to the pre-warmed cell culture medium.
-
Immediately after adding the stock, mix the solution by vortexing or inverting the tube several times to ensure rapid and uniform dispersion.
-
Visually inspect for any signs of precipitation before applying to your cells.
Visualizations
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Caption: A simplified diagram of this compound's inhibitory effects on its known targets.[3][4]
References
- 1. BRD8899 supplier | CAS 1404437-50-8 | STK33 Inhibitor | AOBIOUS [aobious.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
minimizing BRD-8899 toxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the STK33 inhibitor, BRD-8899. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective small-molecule inhibitor of Serine/Threonine Kinase 33 (STK33).[1][2][3][4] In biochemical assays, it has demonstrated a low nanomolar IC50 value for STK33, indicating strong inhibitory activity against the kinase's enzymatic function.[1][2]
Q2: I am not observing any cytotoxicity in my cancer cell lines after treatment with this compound, even at high concentrations. Is this expected?
Yes, this is a widely reported and expected finding. Despite the initial hypothesis that inhibiting STK33 would be detrimental to KRAS-dependent cancer cells based on RNAi knockdown studies, treatment with this compound has been shown to have no effect on the viability of a broad panel of 35 cancer cell lines at concentrations up to 20 µM.[1][3][4] This suggests that the kinase activity of STK33 may not be essential for the survival of these cells.
Q3: If this compound is not cytotoxic, how can I confirm that it is cell-permeable and active within my cells?
To confirm the cellular activity of this compound, it is recommended to measure its effect on a known off-target kinase, such as MST4. This compound has been shown to inhibit MST4 in cells, which can be indirectly measured by a decrease in the phosphorylation of the MST4 substrate, ezrin (at threonine 567).[1][2] A western blot for phospho-ezrin can therefore serve as a biomarker for this compound's engagement with its targets within the cell.[1][2]
Q4: What are the known off-target effects of this compound?
While this compound is a selective inhibitor of STK33, it does exhibit inhibitory activity against several other kinases. The most significant off-targets include RIOK1, MST4, RSK4, ATK1, KIT (D816V mutant), ROCK1, and FLT3.[1] Understanding these off-target activities is crucial for interpreting any observed phenotypic effects.
Troubleshooting Guides
Problem 1: No observable effect on cell viability after this compound treatment.
-
Possible Cause 1: Expected outcome.
-
Possible Cause 2: Compound inactivity.
-
Solution: To verify that this compound is active in your experiment, perform a western blot to assess the phosphorylation status of ezrin, a substrate of the off-target kinase MST4. A reduction in phospho-ezrin levels indicates that this compound has entered the cells and is inhibiting its kinase targets.[1][2]
-
-
Possible Cause 3: Issues with the cell viability assay.
Problem 2: Discrepancy between results from STK33 RNAi (shRNA) and this compound treatment.
-
Possible Cause: Different mechanisms of action.
-
Explanation: RNA interference reduces the total amount of STK33 protein, affecting both its kinase-dependent and kinase-independent (e.g., scaffolding) functions. In contrast, this compound only inhibits the kinase activity of STK33. The observed cytotoxicity with STK33 knockdown may be due to the loss of a non-catalytic function of the protein. It is also possible that the shRNA used in previous studies had off-target effects that contributed to cell death.[1]
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound against STK33
| Compound | Target | IC50 (nM) |
| This compound | STK33 | 11 |
Data sourced from Luo et al. (2012).[1]
Table 2: Off-Target Kinase Inhibition Profile of this compound
| Kinase | Percent Inhibition |
| RIOK1 | 97% |
| MST4 | 96% |
| RSK4 | 89% |
| STK33 | 89% |
| ATK1 | 85% |
| KIT (D816V) | 85% |
| ROCK1 | 84% |
| FLT3 | 81% |
Data reflects inhibition at a concentration of 1 µM. Sourced from Luo et al. (2012).[1]
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium. Recommended concentration range: 0.01 µM to 20 µM.
-
Treatment: Remove the existing medium from the cells and add the 2x this compound solutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay: Measure cell viability using a preferred method, such as a luminescent ATP-based assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot the dose-response curve.
Protocol 2: Western Blot for Phospho-Ezrin (T567)
-
Cell Treatment: Plate cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM) and a vehicle control for 24 hours.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ezrin (Thr567) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ezrin and/or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: Hypothesized KRAS-STK33 pathway based on RNAi data.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. benchchem.com [benchchem.com]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of BRD-8899 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of the STK33 inhibitor, BRD-8899, in their experiments.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Solution
Precipitation of this compound upon dilution from a DMSO stock into aqueous buffers (e.g., cell culture media, assay buffers) is a common challenge due to its hydrophobic nature. The following guide provides a systematic approach to troubleshoot and resolve this issue.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C, desiccated. Stock solutions in DMSO can also be stored at -20°C for the short term or at -80°C for longer periods. To maintain the integrity of the compound, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q2: My this compound precipitated out of the cell culture medium. What should I do?
A2: Precipitation in cell culture medium is a common issue for hydrophobic compounds like this compound. Here are several steps you can take:
-
Lower the final concentration: The concentration of this compound in your experiment may be exceeding its solubility limit in the aqueous medium.
-
Optimize the dilution method: Avoid adding a highly concentrated DMSO stock directly into a large volume of media. Instead, perform a serial dilution in pre-warmed (37°C) cell culture medium.
-
Adjust the final DMSO concentration: While it's important to minimize DMSO in cell-based assays, a final concentration of up to 0.5% may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Consider the medium composition: Components in the cell culture medium, such as salts and pH, can influence the solubility of this compound. The presence of serum proteins, like albumin, can sometimes help to increase the apparent solubility of small molecules.
Q3: How can I determine the maximum soluble concentration of this compound in my specific experimental buffer?
A3: You can perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your buffer of interest. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: How can I assess the stability of this compound in my assay buffer over time?
A4: The chemical stability of this compound in your experimental buffer can be evaluated by monitoring its concentration over time using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A general protocol for assessing chemical stability is available in the "Experimental Protocols" section.
Quantitative Data
The following tables provide representative data for the solubility and stability of a typical kinase inhibitor, which can be used as a reference for designing experiments with this compound.
Table 1: Kinetic Solubility of a Representative Kinase Inhibitor
| Buffer System | Maximum Soluble Concentration (µM) |
| PBS, pH 7.4 | 25 |
| RPMI-1640 + 10% FBS | 50 |
| DMEM + 10% FBS | 45 |
Table 2: Chemical Stability of a Representative Kinase Inhibitor in PBS, pH 7.4 at 37°C
| Time (hours) | % Remaining |
| 0 | 100 |
| 2 | 98.5 |
| 4 | 96.2 |
| 8 | 91.8 |
| 24 | 85.3 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer.
Caption: Workflow for the kinetic solubility assay.
Methodology:
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Serial dilution: Create a series of 2-fold dilutions of the stock solution in DMSO.
-
Dilution in aqueous buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of your desired aqueous buffer.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Analysis:
-
Visual or Turbidimetric: Visually inspect for precipitation or measure the absorbance at a wavelength around 600 nm. An increase in absorbance indicates precipitation.
-
HPLC/LC-MS: Centrifuge the plate to pellet any precipitate and analyze the supernatant by HPLC or LC-MS to quantify the amount of this compound remaining in solution.
-
-
Determine solubility: The highest concentration that remains clear or shows no significant loss of compound in the supernatant is the kinetic solubility.
Protocol 2: Chemical Stability Assessment
This protocol provides a general method for assessing the chemical stability of this compound in a specific solution over time.
Methodology:
-
Prepare test solution: Prepare a solution of this compound in your desired buffer at the final working concentration.
-
Time zero (T=0) sample: Immediately take an aliquot of the solution and quench any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol). Store this sample at -80°C.
-
Incubation: Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
Time-point samples: At various time points (e.g., 2, 4, 8, 24 hours), take additional aliquots and quench them in the same manner as the T=0 sample.
-
Analysis: Analyze all samples by HPLC or LC-MS to determine the concentration of this compound.
-
Data analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Signaling Pathway
This compound is an inhibitor of Serine/Threonine Kinase 33 (STK33). STK33 has been implicated in several signaling pathways related to cancer cell proliferation and survival.
Caption: Simplified STK33 signaling pathway and the inhibitory action of this compound.
addressing inconsistencies in BRD-8899 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental outcomes with BRD-8899, a selective inhibitor of the mTORC1 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective allosteric inhibitor of the mTORC1 complex. It functions by binding to the RAPTOR component of the complex, which prevents the subsequent phosphorylation of downstream targets like S6K1 and 4E-BP1. This leads to the inhibition of protein synthesis and cell growth.
Q2: Why am I observing significant variation in IC50 values for this compound across different cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary due to the genetic background of the cell lines. For instance, cells with activating mutations in the PI3K/AKT pathway, upstream of mTORC1, may exhibit higher resistance to this compound. It is crucial to characterize the mutational status of key pathway components (e.g., PIK3CA, PTEN) in your chosen cell lines.
Q3: My Western blot results show incomplete inhibition of S6K1 phosphorylation, even at high concentrations of this compound. What could be the issue?
A3: Several factors could contribute to this observation. Firstly, ensure the freshness and correct concentration of the this compound stock solution. Secondly, the duration of treatment may be insufficient for complete inhibition; a time-course experiment is recommended. Lastly, consider the possibility of feedback loops or activation of compensatory signaling pathways in your specific cell model.
Q4: I am observing unexpected cell death in my experiments that does not seem to be dose-dependent. What could be the cause?
A4: This could be related to off-target effects at high concentrations or an issue with the compound's solubility. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level. If solubility is a concern, preparing fresh dilutions for each experiment is advisable.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
Problem: Significant well-to-well or experiment-to-experiment variability in MTT or CellTiter-Glo assays when treating with this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Seeding Density | Ensure a homogenous cell suspension and precise pipetting when seeding plates. Use a multichannel pipette for better consistency. |
| Edge Effects | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the media for any signs of compound precipitation after dilution. Prepare fresh serial dilutions for each experiment. |
| Variable Treatment Duration | Use a timer to ensure consistent incubation times with this compound across all plates and experiments. |
Issue 2: Inconsistent Western Blot Results
Problem: Difficulty in detecting a consistent, dose-dependent decrease in the phosphorylation of mTORC1 downstream targets (p-S6K1, p-4E-BP1).
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. |
| Poor Antibody Quality | Validate your primary antibodies for specificity and optimal dilution. Run positive and negative controls. |
| Insufficient Drug Treatment Time | Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal treatment duration for observing maximal inhibition. |
| Protein Degradation | Keep samples on ice during preparation and store lysates at -80°C for long-term storage. |
Experimental Protocols
Protocol 1: Western Blotting for mTORC1 Pathway Inhibition
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a dose-range of this compound (e.g., 0, 10, 100, 1000 nM) for the predetermined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-S6K1, S6K1, p-4E-BP1, 4E-BP1, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
This compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: this compound inhibits the mTORC1 signaling pathway.
refining BRD-8899 treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining BRD-8899 treatment duration to achieve optimal experimental effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the serine/threonine kinase STK33, with an IC50 of 11 nM in biochemical assays.[1][2] It has been developed to study the role of STK33 kinase activity in various cellular processes.
Q2: Does this compound have known off-target effects?
A2: Yes, kinase profiling has shown that this compound also potently inhibits the kinase MST4.[2][3] This off-target activity is important to consider when interpreting experimental results. Inhibition of MST4 can be monitored by assessing the phosphorylation of its substrate, ezrin.[2][3]
Q3: What is the expected effect of this compound on KRAS-dependent cancer cells?
A3: Contrary to initial hypotheses based on RNAi experiments that suggested STK33 is essential for the viability of KRAS-dependent cancer cells, treatment with this compound has been shown to have no effect on the viability of these cells at concentrations as high as 20 μM.[3][4][5]
Q4: How can I confirm that this compound is active in my cell-based experiments?
A4: The bioactivity of this compound in cells can be indirectly measured by observing the decreased phosphorylation of ezrin, a substrate of the off-target kinase MST4.[2][3] This serves as a useful biomarker to confirm that the compound is cell-permeable and engaging with its kinase targets. A western blot for phospho-ezrin (p-Ezrin) is the recommended method.
Q5: What is the recommended starting concentration and treatment duration for this compound?
A5: Based on published studies, concentrations ranging from 1 µM to 20 µM have been used in cell culture experiments.[1][2] Treatment durations have typically ranged from 24 to 72 hours.[2] The optimal concentration and duration will depend on the specific cell type and the biological question being investigated. A dose-response and time-course experiment is highly recommended for your specific model system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No change in p-Ezrin levels after this compound treatment. | Compound inactivity: The compound may have degraded. | Ensure proper storage of this compound (as recommended by the supplier). Use a fresh aliquot of the compound. |
| Low expression of MST4 or ezrin in the cell line: The biomarker may not be suitable for your model. | Confirm the expression of MST4 and ezrin in your cell line by western blot. If expression is low, this biomarker may not be reliable. | |
| Insufficient treatment time or concentration: The dose or duration may be too low to elicit a measurable response. | Perform a dose-response experiment (e.g., 0.1, 1, 10, 20 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for p-Ezrin inhibition in your cell line. | |
| Unexpected cytotoxicity observed. | Off-target effects: At high concentrations or with prolonged exposure, off-target effects of this compound may lead to cytotoxicity. | Lower the concentration of this compound and/or shorten the treatment duration. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic threshold in your specific cell line. |
| Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be causing toxicity. | Ensure the final concentration of the solvent in your culture medium is below the toxic level for your cells (typically <0.1% for DMSO). Include a vehicle-only control in your experiments. | |
| Variability in experimental results. | Inconsistent cell culture conditions: Factors such as cell passage number, confluency, and serum concentration can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for all experiments. |
| Inconsistent compound preparation: Errors in serial dilutions can lead to variability. | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol outlines a dose-response experiment to identify the optimal concentration of this compound for inhibiting MST4 activity, as measured by p-Ezrin levels.
-
Cell Seeding: Plate your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of working solutions to achieve final concentrations of 0.1, 1, 10, and 20 µM in the cell culture medium. Also, prepare a vehicle control (DMSO only) with the same final DMSO concentration as the highest this compound concentration.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a fixed duration (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Determine the protein concentration of the lysates. Perform a western blot to detect the levels of phospho-ezrin (p-Ezrin) and total ezrin. A loading control (e.g., GAPDH or β-actin) should also be included.
-
Data Analysis: Quantify the band intensities and normalize the p-Ezrin signal to the total ezrin signal. The optimal concentration will be the lowest concentration that gives the maximal reduction in p-Ezrin levels.
Protocol 2: Determining Optimal this compound Treatment Duration
This protocol describes a time-course experiment to determine the optimal treatment duration of this compound.
-
Cell Seeding: Plate your cells as described in Protocol 1.
-
Compound Preparation: Prepare a working solution of this compound at the optimal concentration determined in Protocol 1. Also, prepare a vehicle control.
-
Treatment: Treat the cells with this compound or the vehicle control.
-
Incubation and Harvest: Harvest the cells at different time points (e.g., 6, 12, 24, 48, and 72 hours) after treatment.
-
Cell Lysis and Western Blot Analysis: Perform cell lysis and western blot analysis as described in Protocol 1 to assess p-Ezrin and total ezrin levels at each time point.
-
Data Analysis: Quantify and normalize the p-Ezrin levels. The optimal treatment duration will be the shortest time required to achieve the maximal and sustained reduction in p-Ezrin levels.
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Parameter | Value | Reference |
| Target | STK33 | [1] |
| IC50 (biochemical) | 11 nM | [1] |
| Known Off-Target | MST4 | [2][3] |
| Cellular Biomarker | Decreased p-Ezrin | [1][2][3] |
| Concentration Range (in cells) | 1 - 20 µM | [1][2] |
| Treatment Duration (in cells) | 24 - 72 hours | [2] |
Visualizations
Caption: this compound inhibits STK33 and MST4 signaling pathways.
Caption: Workflow for optimizing this compound treatment conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to STK33 Inhibitors: BRD-8899 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Serine/threonine kinase 33 (STK33) has emerged as a protein of interest in various pathological processes, including cancer cell proliferation and metastasis. This has led to the development of several small molecule inhibitors targeting its kinase activity. This guide provides a comprehensive comparison of BRD-8899, a well-characterized STK33 inhibitor, with other notable inhibitors, supported by experimental data and detailed protocols.
Performance Comparison of STK33 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected STK33 inhibitors. The data highlights the low nanomolar efficacy of these compounds in biochemical and cellular assays.
| Compound | IC50 (nM) | Kd (nM) | Assay Type | Reference |
| This compound | 11 | 1.2 | Biochemical | [1][2] |
| CDD-2110 | 38 | 0.1 | NanoBRET, LanthaScreen | [3] |
| CDD-2211 | 5 | 0.018 | NanoBRET, LanthaScreen | [3] |
| CDD-2212 | 999 | 1.9 | NanoBRET, LanthaScreen | [3] |
| CDD-2807 | 9.2 | 0.02 | NanoBRET, LanthaScreen | [3][4] |
| STK33-IN-1 | 7 | - | Biochemical | [5] |
| ML281 | 14 | 39.6 | Biochemical, LanthaScreen | [4][6] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (Dissociation constant) is a measure of the affinity of a ligand for its target. Lower values for both indicate higher potency/affinity.
STK33 Signaling Pathway and Inhibition
STK33 is implicated in key signaling pathways that drive cell growth and proliferation. Notably, it has been shown to activate the PI3K/Akt/mTOR and the ERK2 signaling pathways.[4] Small molecule inhibitors, such as this compound, act by competing with ATP for binding to the kinase domain of STK33, thereby blocking its catalytic activity and downstream signaling.
Caption: STK33 signaling pathway and point of inhibition.
Experimental Workflows
The determination of inhibitor potency and selectivity involves a series of well-defined experimental workflows. The following diagrams illustrate the general procedures for key assays used in the characterization of STK33 inhibitors.
Caption: General workflows for biochemical and cellular assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.
-
Reagent Preparation:
-
Prepare a 4X solution of the test compound in 1X Kinase Buffer A.
-
Prepare a 2X kinase/antibody mixture in 1X Kinase Buffer A.
-
Prepare a 4X tracer solution in 1X Kinase Buffer A.
-
-
Assay Procedure:
-
Add 4 µL of the 4X test compound to the wells of a 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of an inhibitor to its target kinase within living cells using Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Preparation:
-
Transfect HEK293 cells with a NanoLuc®-STK33 fusion vector.
-
24 hours post-transfection, harvest and resuspend cells in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Procedure:
-
Dispense 10 µL of the cell suspension into a 384-well white assay plate.
-
Prepare a 2X solution of the test compound in Opti-MEM®.
-
Prepare a 20X solution of the NanoBRET™ tracer in Opti-MEM®.
-
Add 5 µL of the 2X test compound to the wells.
-
Add 0.5 µL of the 20X tracer to the wells.
-
Incubate at 37°C in a 5% CO2 incubator for 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add 3 µL of the substrate to each well.
-
Read the BRET signal on a luminometer equipped with appropriate filters.
-
ADP-Glo™ Kinase Assay
This luminescent assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Kinase Reaction:
-
Set up a 5 µL kinase reaction in a 384-well plate containing STK33 enzyme, substrate (e.g., myelin basic protein), ATP, and the test inhibitor in kinase reaction buffer.
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Kinase Selectivity Profiling
A crucial aspect of inhibitor characterization is determining its selectivity against a panel of other kinases. This is often performed using a platform like the ADP-Glo™ Kinase Assay with a broad range of kinases.[7] The protocol is similar to the standard ADP-Glo™ assay, but the inhibitor is tested against a large number of different kinases to identify off-target effects. For example, CDD-2807 was found to be a potent STK33 inhibitor but also showed activity against CLK1, CLK2, CLK4, and RET kinases.[3] In contrast, ML281 demonstrated high selectivity for STK33 over kinases like PKA and AurB.[6]
Cellular Activity and Therapeutic Potential
While this compound and other compounds show high potency in biochemical and cellular target engagement assays, their effect on cancer cell viability has been a subject of investigation. Studies have shown that despite potent inhibition of STK33, this compound and ML281 did not induce cell death in KRAS-dependent cancer cell lines.[6][8] This suggests that the kinase activity of STK33 alone may not be a critical dependency for the survival of these cancer cells, and further research into the non-catalytic functions of STK33 may be warranted.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 2. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 3. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.sg]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 8. ulab360.com [ulab360.com]
Independent Verification of BRD-8899's Inefficacy in KRAS-Mutant Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the STK33 inhibitor BRD-8899 with alternative strategies for targeting KRAS-mutant cancer cells. The central finding, supported by experimental data, is the lack of efficacy of this compound in this context, despite its high biochemical potency against its intended target. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and workflows to inform future research and development efforts in the challenging field of KRAS-driven cancers.
Executive Summary
Data Presentation: Comparative Efficacy of KRAS Pathway Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and selected alternative compounds in various cancer cell lines. This quantitative data highlights the differential sensitivity of KRAS-mutant cells to these agents.
Table 1: this compound Efficacy Data in Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation Status | This compound IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung | G12S | > 20 | [1] |
| NCI-H358 | Non-Small Cell Lung | G12C | > 20 | [1] |
| MIA PaCa-2 | Pancreatic | G12C | > 20 | [1] |
| DLD-1 | Colorectal | G13D | > 20 | [1] |
| NOMO-1 | Acute Myeloid Leukemia | NRAS Q61R | > 20 | [1] |
| SKM-1 | Acute Myeloid Leukemia | NRAS G12D | > 20 | [1] |
| THP-1 | Acute Myeloid Leukemia | Wild-Type | > 20 | [1] |
| U937 | Histiocytic Lymphoma | Wild-Type | > 20 | [1] |
Note: The seminal study on this compound reported no effect on cell viability in 35 cancer cell lines at concentrations as high as 20 µM.[1]
Table 2: Efficacy Data for Alternative KRAS Pathway Inhibitors
| Compound | Target | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| SHP099 | SHP2 | MIA PaCa-2 (3D) | G12C | Not specified, but effective in 3D culture | [5][6][7] |
| RMC-4550 | SHP2 | Panel of KRAS-mutant lines | Various | GI50 values reported | [8] |
| MRTX0902 | SOS1 | NCI-H358 | G12C | < 250 | [9] |
| BI-3406 | SOS1 | NCI-H358 (SOS2-knockout) | G12C | 106 | [10] |
| Trametinib (B1684009) | MEK | CALU-6 | Wild-Type | < 10 | [11] |
| Trametinib | MEK | A427 | G12D | 10-100 | [11] |
| Trametinib | MEK | NCI-H358 | G12C | 10-100 | [11] |
| Adagrasib | KRAS G12C | NCI-H358 | G12C | 300 (for pERK ablation) | [12] |
Experimental Protocols
The following are generalized protocols for key experiments used to assess the efficacy of anti-cancer compounds in cell lines.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines
-
Complete growth medium
-
96-well cell culture plates
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo®: Allow the plate and reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration. Plot the results as a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Western Blot for Phospho-ERK Inhibition
This protocol assesses the ability of a compound to inhibit signaling downstream of KRAS by measuring the phosphorylation of ERK.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Test compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the test compound at various concentrations for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the bands corresponding to phospho-ERK and total-ERK. Normalize the phospho-ERK signal to the total-ERK and loading control signals to determine the extent of inhibition.
Mandatory Visualization
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and points of intervention.
Experimental Workflow for Drug Efficacy Testing
Caption: General workflow for assessing anti-cancer drug efficacy in vitro.
Conclusion
The experimental evidence strongly indicates that this compound, a potent and selective inhibitor of STK33, does not exhibit cytotoxic effects in KRAS-dependent cancer cell lines.[1][2][3][4] This finding challenges the initial hypothesis that STK33 is a critical vulnerability in the context of mutant KRAS. While this compound effectively enters cells and engages its targets, this does not translate to anti-proliferative activity in these cancer models.[1] In contrast, inhibitors targeting other nodes in the KRAS signaling pathway, such as SHP2, SOS1, and MEK, have demonstrated efficacy in preclinical studies, albeit with varying degrees of success depending on the specific genetic context of the cancer cells.[5][8][9][11][13][14][15][16][17] These findings underscore the importance of rigorous, independent verification in the drug development process and highlight the continued need for innovative strategies to effectively target KRAS-driven malignancies. Researchers are encouraged to focus on these alternative, more promising avenues for therapeutic intervention in this challenging patient population.
References
- 1. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. Collection - Data from Tumor Intrinsic Efficacy by SHP2 and RTK Inhibitors in KRAS-Mutant Cancers - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 6. Tumor Intrinsic Efficacy by SHP2 and RTK Inhibitors in KRAS-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boehringer Ingelheim identifies SOS1 inhibitors for KRAS-mutant cancers | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. JCI - A PP2A molecular glue overcomes RAS/MAPK inhibitor resistance in KRAS-mutant non–small cell lung cancer [jci.org]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Case study – Protein expression analysis identifies predictive drug-response markers for the MEK inhibitor trametinib - Oncolines B.V. [oncolines.com]
- 16. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trametinib sensitizes KRAS-mutant lung adenocarcinoma tumors to PD-1/PD-L1 axis blockade via Id1 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BRD-8899 and its Analogs in Targeting STK33
A comprehensive guide for researchers and drug development professionals on the biochemical and cellular activities of the potent STK33 inhibitor BRD-8899 and its key analogs.
This guide provides a detailed comparative analysis of this compound, a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33), and its structural analogs. Initially identified as a potential therapeutic target in KRAS-dependent cancers, the inhibition of STK33 by small molecules has been a subject of intense investigation. This document summarizes the key performance data, experimental methodologies, and underlying signaling pathways to facilitate further research and development in this area.
Performance Overview and Data
This compound emerged from a chemical optimization program of the initial hit compound, fasudil (B1672074) (BRD7868), and demonstrated a significant increase in potency against STK33. While this compound showed low nanomolar efficacy in biochemical assays, it did not translate to the expected cytotoxic effects in KRAS-dependent cancer cell lines. The following tables summarize the in vitro potency and cellular activity of this compound and its key analogs.
Table 1: Comparative In Vitro Potency of this compound and Analogs against STK33
| Compound ID | Modification from Fasudil/Precursor | IC50 (nM) against STK33 | Fold Improvement over BRD7446 |
| BRD7446 | Initial Screening Hit | ~2200 | 1x |
| This compound | Optimized Lead Compound | 11 | 200x |
| BRD3773 | Analog | >10000 | N/A |
| BRD9573 | Analog | >10000 | N/A |
| BRD3695 | Analog | >10000 | N/A |
Table 2: Off-Target Kinase Inhibition Profile of this compound
| Kinase | Percent Inhibition at 1 µM |
| RIOK1 | 97% |
| MST4 | 96% |
| RSK4 | 89% |
| ATK1 | 85% |
| KIT (D816V) | 85% |
| ROCK1 | 84% |
| FLT3 | 81% |
| STK33 | 89% |
Experimental Protocols
The data presented in this guide were generated using the following key experimental protocols.
STK33 Biochemical Inhibition Assay
The inhibitory activity of the compounds against STK33 was determined using a biochemical assay that measures the kinase-dependent generation of ADP.
-
Reagents:
-
Full-length human recombinant STK33 (Millipore)
-
Myelin Basic Protein (MBP) as a general kinase substrate (Millipore)
-
ATP, ADP, MOPS, MgCl2, Brij-35, glycerol, 2-mercaptoethanol, BSA (Sigma-Aldrich)
-
HTRF Transcreener ADP assay kit (Cisbio) or ADP-Glo assay kit (Promega)
-
-
Procedure:
-
Kinase reactions were performed in a 384-well plate in a buffer containing 10 mM MOPS-NaOH (pH 7.0), 10 mM MgCl2, 0.3 mM EDTA, 0.001% Brij-35, 0.5% glycerol, 0.01% 2-mercaptoethanol, and 0.1 mg/mL BSA.
-
Serial dilutions of the test compounds were added to the wells.
-
The kinase reaction was initiated by the addition of a mixture of STK33 enzyme and MBP substrate.
-
ATP was added to a final concentration of 25-500 µM to start the reaction.
-
The reaction was incubated at 30°C or room temperature for a specified time.
-
The amount of ADP produced was quantified using either the HTRF Transcreener ADP assay or the ADP-Glo assay according to the manufacturer's instructions.
-
IC50 values were calculated from the dose-response curves.
-
Cell Viability Assay
The effect of the compounds on the viability of KRAS-dependent and KRAS-independent cancer cell lines was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega)[1].
-
Cell Lines:
-
KRAS-dependent: NOMO-1, SKM-1
-
KRAS-independent: THP-1, U937
-
-
Procedure:
-
Cells were seeded in 384-well plates and allowed to attach overnight.
-
Cells were treated with serial dilutions of the compounds for 72 hours.
-
An equal volume of CellTiter-Glo® reagent was added to each well.
-
The plates were mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plates were incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence was recorded using a plate reader.
-
Cell viability was expressed as a percentage of the DMSO-treated control cells.
-
Signaling Pathway and Mechanism of Action
The initial hypothesis for targeting STK33 was based on the concept of synthetic lethality with mutant KRAS. It was proposed that KRAS-dependent cancer cells have a unique reliance on STK33 for their survival. The signaling pathway illustrates the proposed, though ultimately unconfirmed, therapeutic strategy.
Caption: Hypothesized KRAS-STK33 signaling pathway.
Experimental Workflow
The general workflow for the synthesis and evaluation of this compound and its analogs is depicted below. This process involved the chemical synthesis of a library of fasudil analogs, followed by in vitro biochemical screening and subsequent characterization in cell-based assays.
References
Assessing the Reproducibility of Targeting STK33 in KRAS-Mutant Cancers: A Case Study of BRD-8899
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quest for effective therapies for KRAS-driven cancers is a cornerstone of oncological research. Approximately 30% of human cancers have activating mutations in the KRAS gene, making it a highly sought-after therapeutic target.[1][2][3] However, directly targeting the KRAS protein has proven to be a formidable challenge.[1][2][3] This has led researchers to explore synthetic lethal approaches, aiming to identify vulnerabilities in KRAS-mutant cancer cells that are not present in KRAS-wild-type cells. One such proposed target was the serine/threonine kinase 33 (STK33).
This guide provides a detailed assessment of the reproducibility of targeting STK33 in KRAS-dependent cancers, focusing on the small molecule inhibitor BRD-8899. Initial studies using RNA interference (RNAi) to knockdown STK33 suggested that it was essential for the survival of KRAS-mutant cancer cells. However, a subsequent study developing a potent and selective small-molecule inhibitor of STK33, this compound, failed to reproduce this synthetic lethal effect.[1][3][4] This discrepancy highlights a critical issue in cancer research: the challenge of reproducing findings, particularly when translating genetic perturbation results into pharmacological interventions.[5][6][7]
This guide will objectively compare the findings from these different approaches, present the supporting experimental data in a structured format, provide detailed methodologies for the key experiments, and visualize the relevant biological pathways and experimental workflows.
Performance Comparison: RNAi vs. Small Molecule Inhibitor
| Feature | RNAi-mediated STK33 Knockdown | Pharmacological Inhibition with this compound |
| Reported Effect on KRAS-Mutant Cell Viability | Selective killing of mutant KRAS-dependent cancer cells. | No effect on cell viability in any of the 35 cancer cell lines tested, including KRAS-mutant lines, at concentrations up to 20 μM.[4] |
| Method of Target Modulation | Reduction of STK33 mRNA levels, leading to decreased protein expression. | Direct inhibition of STK33 kinase activity. |
| Confirmation of Target Engagement in Cells | Typically confirmed by measuring mRNA or protein levels. | Indirectly confirmed by observing the inhibition of a known off-target kinase, MST4, and the decreased phosphorylation of its substrate, ezrin.[4][8] A direct biomarker for STK33 activity in cells was not available.[4] |
| Potential for Off-Target Effects | Can have off-target effects due to the seed sequence of the shRNA. The original study noted that rescue experiments with non-RNAi-inhibitable STK33 constructs were needed to rule out this possibility.[4] | This compound has known off-target effects on other kinases, including MST4, RIOK1, RSK4, ATK1, KITD816V, ROCK1, and FLT3.[4] |
Quantitative Data Summary
The following tables summarize the key quantitative data from the study by Luo et al. that developed and characterized this compound.
Table 1: Potency of this compound and Related Compounds against STK33
| Compound | STK33 IC50 (nM) |
| This compound | 11 |
| BRD4980 | - |
| BRD9949 | - |
| BRD3695 (precursor) | >200-fold less potent than this compound |
Data extracted from Luo et al., 2012. The exact IC50 values for BRD4980 and BRD9949 were not provided in the main text but were described as low nanomolar analogs.
Table 2: Effect of this compound on Cell Viability of KRAS-Mutant and KRAS-Wild-Type Cell Lines
| Cell Line | KRAS Status | Effect of this compound on Viability (up to 20 µM) |
| NOMO-1 | Mutant | No effect |
| SKM-1 | Mutant | No effect |
| THP-1 | Wild-Type | No effect |
| U937 | Wild-Type | No effect |
| 31 other cancer cell lines | Various | No effect |
Data extracted from Luo et al., 2012.[4]
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the this compound study.
Cell Viability Assay
This assay was used to determine the effect of this compound on the survival of cancer cell lines.
-
Cell Plating: Cells were plated in 384-well plates.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound or other compounds for 72 hours. DMSO was used as a vehicle control.
-
Viability Measurement: Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay.
-
Data Analysis: The luminescence values for each compound treatment were divided by the median of the DMSO control values to determine the relative viability. Error bars represented the standard deviation of three replicates.[4]
Immunoblotting for Biomarker Analysis
This method was used to assess the in-cell activity of this compound by measuring the phosphorylation of a downstream target of an off-target kinase.
-
Cell Treatment: NOMO-1 cells were treated with the indicated concentrations of this compound, staurosporine (B1682477) (positive control), or L744 (farnesyl transferase inhibitor, positive control) for 24 hours.
-
Cell Lysis: Cells were lysed to extract proteins.
-
Immunoblotting: Protein lysates were subjected to immunoblotting to detect the levels of phosphorylated and total Ezrin (a substrate of MST4), total MST4, phosphorylated and total ERK.
-
Quantification: The band intensities were quantified using ImageJ software, and the values were normalized to the total protein levels.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Hypothesized role of STK33 in KRAS-mutant cancer cell survival.
Caption: Off-target effect of this compound on the MST4 signaling pathway.
Caption: Experimental workflow for the development and testing of this compound.
Conclusion and Future Perspectives
The case of this compound and STK33 serves as a critical lesson in drug development and the importance of rigorous validation of therapeutic hypotheses. While initial genetic studies pointed to STK33 as a promising target in KRAS-mutant cancers, the development of a potent and selective small-molecule inhibitor failed to reproduce the initial findings. This discrepancy underscores that:
-
RNAi results may not always be recapitulated by small-molecule inhibitors. Off-target effects of RNAi or differences in the biological consequences of protein knockdown versus kinase inhibition can lead to divergent outcomes.
-
The availability of cellular biomarkers is crucial. The lack of a direct biomarker for STK33 activity in cells made it challenging to definitively conclude that this compound was engaging its intended target at sufficient levels to elicit a biological response, although the off-target engagement of MST4 provided indirect evidence of cell penetration and activity.[4][8]
-
Reproducibility is a cornerstone of scientific progress. The publication of "negative" results, such as the findings with this compound, is essential to prevent the research community from investing resources in therapeutic strategies that may not be viable.
For researchers, scientists, and drug development professionals, this case study emphasizes the need for a multi-faceted approach to target validation, employing both genetic and pharmacological tools. Future efforts to target KRAS-driven cancers should continue to explore novel synthetic lethal interactions, but with a heightened awareness of the potential for discordance between different investigational modalities. The development of direct KRAS inhibitors, such as those targeting the G12C mutation, represents a significant advancement, but the need for alternative and complementary strategies for other KRAS mutations remains a high priority.
References
- 1. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability [dspace.mit.edu]
- 4. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the low reproducibility of cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
Validating the Off-Target Profile of BRD-8899: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase 33 (STK33) inhibitor, BRD-8899, has been a valuable tool in probing the function of its target kinase. However, like many small molecule inhibitors, understanding its off-target profile is critical for the accurate interpretation of experimental results. This guide provides a comparative analysis of this compound's off-target profile against alternative STK33 inhibitors and a pan-kinase inhibitor, offering insights into its selectivity and providing detailed experimental protocols for validation.
Comparative Analysis of Kinase Inhibitor Off-Target Profiles
The selectivity of a chemical probe is paramount for ascribing a biological phenotype to the inhibition of its intended target. The following tables summarize the on-target and off-target profiles of this compound in comparison to other known STK33 inhibitors, OTSSP167 and the more recent and highly selective CDD-2807, as well as the broad-spectrum kinase inhibitor, staurosporine (B1682477). This data is compiled from various kinase profiling platforms; therefore, direct comparison of absolute inhibition values should be made with caution.
Table 1: On-Target Potency of Selected Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Data Source |
| This compound | STK33 | 11 | [1] |
| OTSSP167 | MELK (primary target) | 0.41 | [2][3] |
| STK33 | Not Reported | ||
| CDD-2807 | STK33 | 9.2 | [4] |
| Staurosporine | Pan-Kinase | Varies (low nM for many kinases) | [5] |
Table 2: Off-Target Profile of this compound and Alternatives (% Inhibition)
| Kinase Target | This compound (% Inhibition @ 1µM)[6] | OTSSP167 (% Control @ 10µM)¹ | CDD-2807 (% Occupancy @ 1µM)²[7] | Staurosporine (% Inhibition)³ |
| STK33 | 89 | Not in public KINOMEscan panel | 95.9 | High |
| RIOK1 | 97 | - | - | - |
| MST4 | 96 | - | - | - |
| RSK4 | 89 | - | - | - |
| ATK1 | 85 | - | - | - |
| KIT (D816V) | 85 | - | - | - |
| ROCK1 | 84 | - | - | - |
| FLT3 | 81 | - | - | - |
| Aurora B | - | Significant Inhibition | - | High |
| CLK1 | - | - | >80 | - |
| CLK2 | - | - | >80 | - |
| CLK4 | - | - | >80 | - |
| RET | - | - | >80 | - |
¹ Data for OTSSP167 is from KINOMEscan, where a lower % of control indicates stronger binding/inhibition. ² Data for CDD-2807 is from a NanoBRET assay, showing cellular target engagement. ³ Staurosporine is a non-selective inhibitor, and high inhibition is observed across a broad range of kinases.
Experimental Protocols for Off-Target Profiling
Accurate determination of an inhibitor's off-target profile relies on robust and well-defined experimental methods. Below are detailed protocols for commonly employed kinase profiling assays.
1. Broad-Spectrum Kinase Profiling (e.g., KINOMEscan)
This method assesses the binding of a test compound to a large panel of purified, recombinant kinases.
-
Principle: An active site-directed competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on a solid support is quantified, typically by qPCR of a DNA tag fused to the kinase.
-
Protocol Outline:
-
Kinase-tagged T7 phage is incubated with the test compound at the desired concentration (e.g., 1 µM or 10 µM).
-
The mixture is added to wells containing an immobilized, broad-spectrum kinase inhibitor.
-
After incubation to allow for binding competition, the wells are washed to remove unbound components.
-
The amount of kinase-phage bound to the solid support is quantified using qPCR.
-
Results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA can be used to validate target engagement and off-target binding within a cellular context.
-
Principle: Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. This change can be detected by quantifying the amount of soluble protein remaining after heat shock.
-
Protocol Outline:
-
Treat intact cells with the test compound or vehicle control (DMSO).
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Centrifuge the heated lysates to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the abundance of the target protein and potential off-targets in the soluble fraction by Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
3. MST4 Kinase Activity Assay (Example of a specific off-target validation)
Given that MST4 is a known significant off-target of this compound, a direct enzymatic assay can confirm this activity.[6]
-
Principle: A biochemical assay that measures the phosphorylation of a specific substrate by the MST4 kinase in the presence and absence of the inhibitor.
-
Protocol Outline:
-
Recombinant MST4 kinase is incubated with a specific substrate (e.g., a peptide derived from its known substrate, ezrin) and ATP in a suitable reaction buffer.
-
The test compound (this compound) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based assay (e.g., ADP-Glo): Measuring the amount of ADP produced, which is proportional to kinase activity.
-
Antibody-based detection: Using a phospho-specific antibody to detect the phosphorylated substrate via ELISA or Western blot.
-
-
IC50 values are calculated from the dose-response curves.
-
Visualization of Experimental Workflows and Concepts
Experimental Workflow for Kinase Inhibitor Off-Target Profiling
Caption: Workflow for validating the off-target profile of a kinase inhibitor.
Conceptual Framework for Selecting Control Compounds
Caption: Logic for using controls to validate on- and off-target effects.
Recommendations for Using this compound
Given its known off-targets, the following best practices are recommended when using this compound in your research:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize the impact of off-target inhibition.
-
Utilize an Orthogonal Probe: Whenever possible, confirm key findings with a structurally distinct STK33 inhibitor, such as CDD-2807, which has a different off-target profile.
-
Perform Rescue Experiments: If possible, perform genetic rescue experiments by overexpressing a drug-resistant mutant of STK33 to confirm that the observed phenotype is indeed due to the inhibition of the intended target.
-
Monitor Known Off-Targets: When using this compound, it is advisable to monitor the activity of its known potent off-targets, such as MST4. For instance, assessing the phosphorylation of the MST4 substrate ezrin can serve as a biomarker for this compound's cellular activity.[6]
-
Negative Pathway Control: As this compound has been shown to not affect ERK phosphorylation, this can be used as a negative control to demonstrate the selectivity of the compound's effect in a given cellular context.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible male contraception by targeted inhibition of serine/threonine kinase 33 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fasudil and its analogs: a new powerful weapon in the long war against central nervous system disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of BRD-8899
Disclaimer: As of the current date, specific safety data sheets (SDS) and detailed disposal procedures for the compound BRD-8899 are not publicly available. The following guidance is based on established best practices for the handling and disposal of novel, small molecule inhibitors in a laboratory setting. All personnel handling this compound must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations. This document is intended to provide a procedural framework for safe operational use and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure the following safety measures are in place:
-
Work Area: All handling of this compound, including weighing, solution preparation, and aliquoting for disposal, should be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). For procedures with a risk of splashing, a face shield is also recommended.
-
Emergency Preparedness: An emergency safety shower and eyewash station must be readily accessible and recently tested. It is advisable to avoid working alone when handling potent chemical compounds.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound should be managed under the assumption that it is a hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of specific data, this compound and all materials contaminated with it must be treated as hazardous chemical waste.[1]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[2] Incompatible chemicals can react violently or produce toxic gases. Collect aqueous and organic solvent waste in separate containers.[3]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, should be collected in a designated hazardous waste container.[1] Chemically contaminated sharps must be placed in a labeled, puncture-resistant container.[4]
Step 2: Waste Collection and Labeling
-
Container Selection: Use a designated, leak-proof container that is chemically compatible with the waste being collected.[5][6] The container should have a secure, tight-fitting lid and be kept closed except when adding waste.[5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., toxicity).[7][8] The label should also include the date when waste was first added to the container.[6]
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the hazardous waste container in a designated, secure area away from general laboratory traffic.[1] This area should be well-ventilated.
-
Secondary Containment: Liquid hazardous waste containers should be placed in secondary containment trays to prevent the spread of material in case of a leak.[5][6]
Step 4: Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for requesting a chemical waste pickup.[1] Do not dispose of this compound down the drain or in the regular trash.[5]
-
Professional Disposal: The ultimate disposal of the chemical waste will be handled by a licensed hazardous waste disposal company arranged by your institution's EHS department.[8]
Summary of this compound Disposal Parameters
Since specific quantitative data for the disposal of this compound is unavailable, the following table provides a qualitative summary based on general best practices for novel small molecule inhibitors.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | In the absence of specific data, assume the highest level of hazard to ensure safety and compliance. |
| Aqueous Waste | Collect in a labeled, sealed container. Do not pour down the drain.[3] | Prevents contamination of waterways with a potentially bioactive and toxic compound. |
| Solid Waste (contaminated) | Collect in a designated, lined hazardous waste container.[1] | Ensures that all materials that have come into contact with the compound are disposed of safely. |
| Organic Solvent Waste | Collect in a separate, labeled container for flammable/combustible waste.[3] | Segregation of waste streams is crucial for preventing dangerous reactions and facilitating proper disposal. |
| Empty Containers | The first rinse of an "empty" container must be collected as hazardous waste.[5] After thorough rinsing, deface the label and dispose of according to institutional guidelines.[5][7] | A container is not considered truly empty until it has been properly decontaminated. |
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. clinicallab.com [clinicallab.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. benchchem.com [benchchem.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for BRD-8899
For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of the novel kinase inhibitor, BRD-8899. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to ensure a safe laboratory environment.
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach is mandated. This compound must be treated as a potentially hazardous substance. The following guidelines are based on best practices for handling potent, research-grade small molecule inhibitors.
Risk Assessment and Hazard Identification
Before any handling of this compound, a thorough risk assessment must be conducted. Due to the lack of specific toxicological data, assume the compound is potent and may have unforeseen biological effects.
Assumed Hazards:
-
Acute Toxicity: Potential for harm if inhaled, ingested, or absorbed through the skin.
-
Carcinogenicity/Mutagenicity/Teratogenicity: As with many novel kinase inhibitors, the potential for long-term health effects is unknown and should be assumed until proven otherwise.
-
Skin and Eye Irritant: Assume the compound can cause irritation upon contact.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The required level of protection varies depending on the procedure being performed.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Ventilation: Certified chemical fume hood or powder containment hood.Gloves: Double-gloving with nitrile gloves.Eye Protection: Chemical splash goggles.Body Protection: Fully-fastened lab coat.Respiratory: A NIOSH-approved N95 or higher-rated respirator is strongly recommended. |
| Solution Preparation | Ventilation: Certified chemical fume hood.Gloves: Double-gloving with nitrile gloves.Eye Protection: Chemical splash goggles or a face shield over safety glasses.Body Protection: Fully-fastened lab coat. |
| Cell Culture and In Vitro Assays | Ventilation: Class II Biological Safety Cabinet.Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Body Protection: Fully-fastened lab coat. |
Handling and Experimental Protocols
Adherence to strict handling protocols is crucial to prevent exposure and contamination.
Designated Area: All work with this compound, from weighing to the preparation of dilutions, must be conducted in a designated and clearly labeled area within the laboratory.
Weighing the Compound:
-
Ensure the chemical fume hood or powder containment hood is certified and functioning correctly.
-
Don appropriate PPE as outlined in the table above.
-
Use a dedicated set of spatulas and weighing papers.
-
Carefully weigh the desired amount of this compound, minimizing the creation of airborne dust.
-
Clean the balance and surrounding area thoroughly after use with a suitable solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
Solution Preparation:
-
Perform all steps within a certified chemical fume hood.
-
Add solvent to the solid compound slowly to avoid splashing.
-
Ensure the vial is securely capped before vortexing or sonicating.
-
Clearly label all stock solutions and dilutions with the compound name, concentration, solvent, and date of preparation.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and the institutional Environmental Health and Safety (EHS) office.
-
Secure: Prevent entry into the contaminated area.
-
Cleanup: Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate PPE. Use a chemical spill kit to absorb and contain the material.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with an emergency eyewash for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items (e.g., pipette tips, tubes, gloves, weighing papers) that have come into contact with this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain. |
| Sharps | Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste. |
Visualizing the Workflow
Caption: Workflow for the safe handling and disposal of this compound.
This comprehensive approach to handling this compound prioritizes safety in the absence of compound-specific data. By adhering to these protocols, you contribute to a secure research environment for yourself and your colleagues. Always consult with your institution's Environmental Health and Safety department for specific guidance and training.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
